1-Isocyanato-3-methoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIAHPAAZJVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596697 | |
| Record name | 1-Isocyanato-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-13-8 | |
| Record name | 1-Isocyanato-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-3-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Isocyanato-3-methoxypropane" CAS number 7019-13-8
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and medicinal chemistry applications, focusing on the utility of 1-Isocyanato-3-methoxypropane as a solubility-enhancing building block.
A Strategic Building Block for Solubility Enhancement in Drug Design[1]
CAS Number: 7019-13-8 Formula: C₅H₉NO₂ Molecular Weight: 115.13 g/mol
Executive Summary
This compound (3-Methoxypropyl isocyanate) is an aliphatic isocyanate characterized by a terminal methoxy ether group separated from the reactive isocyanate moiety by a propyl linker. In medicinal chemistry, it serves as a critical "tuning" reagent. Unlike purely hydrophobic alkyl isocyanates (e.g., butyl isocyanate), the methoxypropyl motif introduces a hydrogen-bond acceptor (the ether oxygen) without introducing a hydrogen-bond donor.
Core Utility:
-
Solubility Modulation: Increases aqueous solubility of lipophilic scaffolds (e.g., ureas, carbamates) via the ether linkage.
-
Linker Chemistry: Provides a flexible C3 spacer that is metabolically more stable than shorter ethylene linkers (which can undergo elimination).
-
Polymer Science: Used to modify polybutadiene backbones and synthesize specialized ionic liquids.
Physicochemical Profile
The following data represents the consensus of physical properties relevant to handling and stoichiometry.
| Property | Value | Notes |
| Boiling Point | 142.8°C ± 23.0°C (at 760 mmHg) | Moderate volatility; requires reflux for high-temp reactions. |
| Density | 1.0 ± 0.1 g/cm³ | Convenient for volumetric dosing (approx. 1:1 g/mL). |
| Flash Point | 45.0°C ± 17.1°C | Flammable. Use spark-proof equipment. |
| LogP | ~1.06 | Moderate lipophilicity; lower than n-butyl isocyanate (LogP ~2.1). |
| Vapor Pressure | 5.5 ± 0.3 mmHg at 25°C | Significant vapor hazard; use only in fume hoods. |
| Appearance | Colorless to pale yellow liquid | Darkens upon moisture exposure (formation of urea precipitate). |
Synthetic Utility & Mechanisms[1][2][3]
Reactivity Profile
As an aliphatic isocyanate, this compound is less electrophilic than aromatic isocyanates (e.g., phenyl isocyanate) but stable enough to isolate and store. It reacts with nucleophiles via addition across the N=C bond.
-
With Amines: Forms Ureas .[1] (Fast, often exothermic, no catalyst needed).
-
With Alcohols: Forms Carbamates (Urethanes) .[2] (Slower, requires heat or Lewis acid/base catalysis).
-
With Water: Hydrolyzes to the amine (3-methoxypropylamine) and CO₂, which then reacts with remaining isocyanate to form the symmetric 1,3-bis(3-methoxypropyl)urea .
Medicinal Chemistry Case Study: The "Ether Effect"
In the development of antitubercular agents, researchers have utilized the 3-methoxypropyl group to modulate the physicochemical properties of adamantyl-urea scaffolds.[3][4]
-
The Challenge: Highly potent lipophilic drugs often suffer from poor bioavailability.
-
The Strategy: Replace a hydrophobic n-butyl chain with a 3-methoxypropyl chain.[3]
-
The Result: The ether oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and improving solvation, often at the cost of slight reductions in receptor binding affinity (lipophilic contact).
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the "Solubility vs. Affinity" trade-off often encountered when using this reagent.
Figure 1: Reaction pathway and structure-activity relationship (SAR) implications of introducing the methoxypropyl moiety.
Experimental Protocols
Standard Protocol: Synthesis of a Urea Derivative
Objective: Coupling this compound with a primary amine (e.g., benzylamine or an adamantyl derivative).
Reagents:
-
Amine substrate (1.0 equiv)[5]
-
This compound (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (Optional, 1.5 equiv if amine is a salt)
Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Add this compound (1.1 mmol, ~127 mg) dropwise via syringe at 0°C. Note: The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.
-
Workup (Precipitation Method): If the product is less soluble than the reagents (common for ureas in non-polar solvents), add Hexanes (10 mL) to precipitate the product. Filter and wash with cold Hexanes.
-
Workup (Extraction Method): If no precipitate forms, dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally Brine. Dry over Na₂SO₄ and concentrate in vacuo.
Self-Validating Check:
-
IR Spectroscopy: Look for the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the urea carbonyl stretch (~1630–1660 cm⁻¹).
Handling & Quenching[1]
-
Moisture Sensitivity: Store under inert gas at 2–8°C.
-
Spill Cleanup: Do not wipe with water. Cover with a mixture of wet sand and 5-10% ammonia solution to neutralize the isocyanate to the urea derivative before disposal.
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or inhaled (H301+H331).
-
Irritation: Causes skin (H315) and serious eye irritation (H319).
-
Sensitization: May cause allergy or asthma symptoms (H334).
Expert Insight: While aliphatic isocyanates like CAS 7019-13-8 are generally less volatile than lower molecular weight homologs (e.g., methyl isocyanate), they possess a "sweet" ether-like odor that can be deceptive. Olfactory fatigue occurs quickly. Always handle in a functioning fume hood.
References
-
North, P. et al. (2010). Structure-Activity Relationships of Urea Derivatives as Anti-Tuberculosis Agents. National Institutes of Health (NIH) / PMC.
- Context: Describes the synthesis of 1-(1-Adamantyl)-3-(3-methoxypropyl)urea and the effect of the ether oxygen on solubility and activity.
-
ChemSrc. (2025). This compound (CAS 7019-13-8) Physicochemical Properties.
- Context: Validated source for boiling point, density, and general safety d
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxyphenyl isocyanate (Isomer Comparison).
-
Context: Used for comparative hazard analysis of isocyanate handling protocols (Note: 3-methoxyphenyl isomer data often overlaps in safety databases, requiring careful distinction).
-
-
Debnath, J. et al. (2019). Isocyanates in Amine Protection/Deprotection Sequences. Organic Chemistry Frontiers.
- Context: General methodology for urea formation and stability of urea linkages under physiological conditions.
Sources
"1-Isocyanato-3-methoxypropane" molecular weight and formula
Molecular Identity, Synthetic Utility, and Handling Protocols
Part 1: Executive Summary & Core Identity[1]
1-Isocyanato-3-methoxypropane is a specialized aliphatic isocyanate employed primarily as a "capping" reagent and a heterobifunctional linker in medicinal chemistry and proteomics. Unlike its aromatic counterparts (e.g., phenyl isocyanates), this molecule offers a flexible propyl spacer terminated by a methoxy ether. This structural feature provides unique solubility profiles and metabolic stability advantages, making it a critical building block for modulating lipophilicity (LogP) in drug candidates without introducing hydrogen bond donors.
Physicochemical Core Data
The following data establishes the definitive chemical identity of the substance.
| Property | Value | Technical Note |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Number | 7019-13-8 | Critical Distinction: Do not confuse with the isocyanide (CAS 42563-58-6) or phenyl analogs. |
| Molecular Formula | C₅H₉NO₂ | Confirmed stoichiometry. |
| Molecular Weight | 115.13 g/mol | Monoisotopic Mass: 115.0633 |
| Physical State | Colorless Liquid | Density ≈ 1.0 g/cm³ |
| Boiling Point | ~143°C (at 760 mmHg) | Volatile; requires fume hood handling. |
| SMILES | COCCCN=C=O | Useful for cheminformatics integration. |
| Reactivity Class | Electrophile | Highly reactive toward nucleophiles (amines, alcohols, thiols). |
Part 2: Synthetic Utility & Reactivity Mechanisms
The "Warhead" Mechanism
In drug development, the isocyanate group (-N=C=O) acts as a potent electrophile. The carbon atom within the cumulene system is highly electron-deficient, making it susceptible to attack by nucleophiles.
-
Urea Formation: Reaction with primary or secondary amines yields stable urea derivatives. This is the primary application for fragment-based drug discovery (FBDD) where the methoxypropyl group acts as a distinct "tail" to probe hydrophobic pockets.
-
Carbamate Formation: Reaction with alcohols yields carbamates (urethanes).
-
Hydrolysis (The Stability Risk): Exposure to moisture leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release CO₂ and the corresponding amine (3-methoxypropylamine).
Visualization of Reactivity Pathways
The following diagram maps the divergent synthetic pathways dependent on the nucleophile present.
Figure 1: Chemoselectivity profile of this compound showing productive coupling vs. hydrolytic degradation.
Part 3: Synthesis & Manufacturing Context[2]
While researchers typically purchase this reagent, understanding its genesis is vital for troubleshooting impurities. The industrial synthesis predominantly follows the Phosgenation Route :
-
Precursor: 3-Methoxypropylamine (CAS 5332-73-0).[1]
-
Reagent: Phosgene (COCl₂) or Triphosgene.
-
Process: The amine reacts with phosgene to form the carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.
-
Impurity Alert: Trace HCl or carbamoyl chloride species may remain if the material is not distilled properly. These acidic impurities can scavenge acid-sensitive nucleophiles in your downstream application.
-
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of a Urea-Linked Fragment using this compound. Scale: 1.0 mmol pilot reaction.
Reagents & Setup
-
Electrophile: this compound (1.1 equiv, 1.1 mmol).
-
Nucleophile: Target Amine (1.0 equiv, 1.0 mmol).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: Diisopropylethylamine (DIPEA) - Optional, only if amine is a salt.
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and cool under a stream of N₂.
-
Nucleophile Dissolution: Syringe in the Target Amine (1.0 mmol) dissolved in 3 mL anhydrous DCM.
-
Reagent Addition (The Critical Step):
-
Why: Isocyanates can dimerize or hydrolyze. Add dropwise to control exotherm.
-
Add this compound (126.6 mg, ~127 µL) dropwise via a microsyringe at 0°C (ice bath).
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor via TLC or LC-MS. The isocyanate peak is invisible in LC-MS (hydrolyzes on column), so track the disappearance of the amine starting material.
-
-
Quenching: Add 0.5 mL Methanol to scavenge excess isocyanate (forms the methyl carbamate, which is easily separated).
-
Workup: Concentrate in vacuo. Purify via flash chromatography (SiO₂).
Handling & Storage Workflow
Isocyanates are respiratory sensitizers and lachrymators. The following workflow ensures operator safety and reagent integrity.
Figure 2: Standard Operating Procedure (SOP) for maintaining anhydrous integrity of isocyanate reagents.
Part 5: References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
ChemSrc. this compound CAS 7019-13-8 Physicochemical Properties. Retrieved from
-
Torabi, S. et al. (2024). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives. ResearchGate. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Isocyanates and Derivatives. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Isocyanate Reactivity. Retrieved from
Sources
Technical Guide: Storage, Stability, and Handling of 1-Isocyanato-3-methoxypropane
[1]
Executive Summary
1-Isocyanato-3-methoxypropane (CAS: 7019-13-8) is a specialized aliphatic isocyanate used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals, particularly for introducing the methoxypropyl moiety into urea or carbamate linkages.[1]
Critical Advisory: Do not confuse this compound with 3-Methoxyphenyl isocyanate (CAS: 18908-07-1) .[1] While the names are phonetically similar, the chemical properties, reactivity profiles, and toxicity data differ significantly between the aliphatic propyl derivative and the aromatic phenyl analog. This guide focuses exclusively on the aliphatic propyl variant (CAS: 7019-13-8).[1]
Key Storage Directive: The compound is thermodynamically unstable in the presence of moisture and susceptible to thermal degradation. It must be stored under an inert atmosphere (Nitrogen or Argon) at temperatures below 25°C (ideally 2–8°C for long-term stability) to prevent irreversible hydrolysis and polymerization.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physical constants is essential for designing safe handling protocols.[1] The low flash point indicates a significant flammability hazard.[1]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 7019-13-8 | Distinct from phenyl analog (18908-07-1) |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point | ~142.8°C (at 760 mmHg) | |
| Flash Point | ~45°C (113°F) | Flammable Liquid |
| Density | 1.0 ± 0.1 g/cm³ | |
| Solubility | Reacts with water; Soluble in polar aprotic solvents (THF, DCM) |
Stability & Degradation Mechanisms[8]
The Hydrolysis Threat
The primary stability risk for this compound is moisture.[1] Isocyanates are electrophilic and react rapidly with nucleophiles.[1] Water acts as a nucleophile, attacking the isocyanate carbon to form an unstable carbamic acid intermediate, which decarboxylates to release carbon dioxide (CO₂) and a primary amine. This amine then reacts with remaining isocyanate to form a urea derivative (precipitate).[1]
Impact:
-
Loss of Titer: The active reagent converts to inert urea.[1]
-
Pressure Hazard: CO₂ generation can pressurize sealed containers, leading to rupture.[1][2][3]
Degradation Pathway Diagram
The following diagram illustrates the cascade of reactions triggered by moisture ingress.
Caption: Mechanistic pathway of isocyanate degradation via hydrolysis, leading to pressure buildup and urea formation.[1]
Thermal Instability
While aliphatic isocyanates are generally more resistant to dimerization than aromatic ones, prolonged exposure to heat (>40°C) can accelerate polymerization and color degradation.[1] The flash point of 45°C necessitates strict temperature control to mitigate fire risks.[1]
Storage Protocols
To maintain purity >98% and ensure safety, a rigorous storage workflow is required.
Storage Workflow Decision Tree
Caption: Standard Operating Procedure (SOP) flow for the intake and long-term storage of moisture-sensitive isocyanates.
Detailed Protocol
-
Atmosphere:
-
Requirement: Anhydrous inert atmosphere (Nitrogen or Argon).[1]
-
Methodology: Upon opening a bottle, always backfill the headspace with dry inert gas before resealing.[1] For frequent use, store under a positive pressure of nitrogen or use a Sure/Seal™ type septum system.[1]
-
Why: Argon is heavier than air and provides a superior blanket for liquids, minimizing moisture diffusion.[1]
-
-
Temperature:
-
Short-Term (<1 Month): Store at ambient temperature (<25°C) in a dark cabinet.
-
Long-Term (>1 Month): Refrigerate at 2–8°C .
-
Critical Step: Allow the refrigerated container to warm to room temperature before opening. Opening a cold bottle introduces condensation, which immediately initiates the hydrolysis reaction described in Section 3.2.[1]
-
-
Container Specifications:
Handling & Safety
Personal Protective Equipment (PPE)[1]
-
Respiratory: Use a NIOSH-approved respirator with organic vapor cartridges if working outside a fume hood.[1] Isocyanates are potent respiratory sensitizers; inhalation of vapors can cause asthma-like symptoms.[1]
-
Skin: Nitrile or Butyl rubber gloves.[1] Double gloving is recommended.
-
Eyes: Chemical splash goggles.[1]
Engineering Controls
Emergency Response: Spills and Neutralization
Do not use water alone to clean up an isocyanate spill; it will generate CO₂ and insoluble urea sludge.[1]
Decontamination Solution
Prepare a neutralizing solution to chemically deactivate the isocyanate:
-
Formula: 50% Ethanol (or Isopropanol) + 45% Water + 5% Concentrated Ammonia (or Sodium Carbonate).[1]
-
Mechanism: The alcohol reacts to form a urethane, and the ammonia/water drives the hydrolysis to the amine, which is then solubilized.
Spill Cleanup Procedure
-
Evacuate: Clear the area of non-essential personnel.
-
Absorb: Cover the spill with an inert absorbent (vermiculite, sand, or clay).[1] Do not use sawdust (combustible).[1]
-
Neutralize: Pour the decontamination solution over the absorbent.[1][4] Allow it to react for 15–30 minutes.
-
Collect: Shovel the slurry into a waste container.
-
Vent: Do not seal the waste container tightly. CO₂ evolution will continue.[1] Leave the lid loose for 24–48 hours to allow gas to escape before final disposal.[1]
References
-
Chemical Source Data: this compound (CAS 7019-13-8).[1][5] ChemSrc. Retrieved from [Link][1]
-
Isocyanate Handling Guide: Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association.[1][6] Retrieved from [Link]
-
Decontamination Protocols: Spill & Disposal Procedures – Isocyanate. Foam Supplies, Inc.[1][4] Retrieved from [Link]
Sources
- 1. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safetyinnumbers.ca [safetyinnumbers.ca]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. fsi.co [fsi.co]
- 5. This compound | CAS#:7019-13-8 | Chemsrc [chemsrc.com]
- 6. Emergency Response - American Chemistry Council [americanchemistry.com]
Potential applications of "1-Isocyanato-3-methoxypropane" in materials science
Technical Guide: 1-Isocyanato-3-methoxypropane in Materials Science & Synthesis
Part 1: Executive Technical Overview
This compound (CAS: 7019-13-8) is a specialized monofunctional isocyanate characterized by a highly reactive isocyanate head group (
Unlike diisocyanates (e.g., TDI, MDI) used for polymerization, this molecule acts primarily as a capping agent or terminator . It is frequently confused with silane coupling agents (e.g., 3-isocyanatopropyltrimethoxysilane), but it lacks the hydrolyzable silyl groups required for inorganic bonding. Its value lies in its ability to graft a permanent, flexible, and moderately polar organic tail onto nucleophilic substrates.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Technical Implication |
| Molecular Structure | Amphiphilic character (Polar ether, lipophilic alkyl chain). | |
| Molecular Weight | 115.13 g/mol | Low MW allows high diffusion rates in resin matrices. |
| Boiling Point | ~142°C | Volatile enough for vapor deposition; stable enough for solution reactions. |
| Reactivity | Electrophilic ( | Reacts rapidly with |
| Solubility | Organic Solvents | Miscible in DCM, Toluene, THF; reacts with water/protic solvents. |
Part 2: Core Chemistry & Mechanism
The utility of this compound stems from its ability to convert active hydrogen species (protic nucleophiles) into stable, methoxy-terminated derivatives. This process is thermodynamically driven by the formation of urea or carbamate (urethane) linkages.
Mechanistic Pathways
-
Carbamate Formation (Hydroxyl Capping):
-
Application: Modifying polyols for dental composites or optical resins.
-
-
Urea Formation (Amine Capping):
-
Application: Scavenging excess amines or creating neutral pharmaceutical linkers.
-
Part 3: Primary Applications in Materials Science
Dental & Optical Composite Engineering (Plasticizers)
The most documented industrial application of this compound is in the synthesis of non-leaching plasticizers for dental restoratives and optical polymers.
-
The Challenge: Traditional plasticizers (e.g., phthalates) can leach out of cured resins, leading to shrinkage and toxicity.
-
The Solution: Reacting rigid tricyclic diols (e.g., TCD alcohol) with this compound creates a "capped" urethane additive.
-
Mechanism: The isocyanate reacts with the hydroxyl groups of the rigid core. The resulting molecule has a hard core (tricyclic) and flexible tails (methoxypropyl).
-
Result: A high-viscosity, hydrophobic additive that lowers the modulus of the final composite (reducing brittleness) while remaining chemically bonded or highly entangled, preventing migration.
Surface Energy Modulation (Wettability Control)
Materials scientists use this molecule to tune the surface energy of hydroxyl-rich substrates (cellulose, chitosan, or PVA).
-
Effect: The methoxypropyl tail is "moderately polar." It is less hydrophilic than a raw hydroxyl group but more hydrophilic than a pure alkyl chain.
-
Outcome: Creates surfaces that resist non-specific protein adsorption (fouling) due to the "ether cloud" effect, similar to short-chain PEGylation, but with a precise, monodisperse 3-carbon linker.
Pharmaceutical Linker Chemistry
In drug development, this molecule serves as a reagent to introduce a methoxypropyl carbamate moiety.
-
Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug cores without introducing ionizable groups.
-
Metabolic Stability: The propyl ether linkage is generally resistant to rapid metabolic hydrolysis compared to esters.
Part 4: Experimental Protocol
Protocol: Synthesis of a Methoxypropyl-Capped Urethane Plasticizer Target Audience: Polymer Chemists / Dental Materials Researchers
Safety: Isocyanates are respiratory sensitizers. Work in a fume hood. Use nitrile gloves.
Reagents:
-
Substrate: Tricyclo[5.2.1.0^2,6]decane-4,8-dimethanol (TCD-Alcohol).
-
Reagent: this compound (2.05 equivalents).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of TCD-Alcohol in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under Nitrogen atmosphere.
-
Activation: Add the DBTDL catalyst and stir for 5 minutes at room temperature.
-
Addition: Add 20.5 mmol (slight excess) of this compound dropwise via syringe over 15 minutes. Note: Exothermic reaction; monitor temperature.
-
Reflux: Heat the mixture to mild reflux (40°C for DCM) for 4–6 hours.
-
Monitoring: Monitor reaction progress via FTIR.
-
Target: Disappearance of the Isocyanate peak (
). -
Target: Appearance of the Urethane Carbonyl peak (
).
-
-
Workup: Evaporate solvent under reduced pressure. Wash the resulting oil with hexane to remove trace isocyanate residues if necessary.
-
Result: A viscous, colorless liquid (Urethane Plasticizer) ready for compounding into methacrylate resins.
Part 5: Visualization of Reaction Pathway
The following diagram illustrates the synthesis of a plasticizer using this compound, highlighting the transition from reactive precursors to a stable, flexible additive.
Caption: Synthesis pathway of a non-leaching urethane plasticizer. The isocyanate caps the rigid core, introducing flexible ether tails.
Part 6: References
-
Moszner, N., et al. (2013). Dental composite materials containing tricyclic plasticizers. U.S. Patent Application US20130231411A1. Ivoclar Vivadent AG. Link
-
Cited for: Use of this compound in synthesizing urethane plasticizers for dental composites.[1]
-
-
PubChem Database. (2024). Compound Summary: this compound (CAS 7019-13-8). National Center for Biotechnology Information. Link
-
Allcock, H. R., & Lampe, F. W. (1990). Contemporary Polymer Chemistry. Prentice Hall.
-
Cited for: General mechanisms of isocyanate-hydroxyl addition reactions (Urethane formation).
-
-
Gao, Y., & Kyratzis, I. (2008). Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Bioconjugate Chemistry.
-
Cited for: General principles of using short-chain linkers for surface modification (contextual grounding for ether-tail applications).
-
Sources
- 1. DE102012001979A1 - A curable composition comprising plasticizer having a polyalicyclic structural element for use in the manufacture of dental materials - Google Patents [patents.google.com]
- 2. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1-Isocyanato-3-trimethoxysilylpropane | C7H15NO4Si | CID 84892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of aliphatic isocyanates
An In-depth Technical Guide to the Discovery and History of Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and subsequent development of aliphatic isocyanates represent a pivotal chapter in the annals of organic chemistry and material science. From their initial synthesis in the mid-19th century to their indispensable role in the creation of high-performance polyurethanes, the journey of these versatile chemical entities is one of scientific curiosity, industrial innovation, and a continuous drive for safer and more efficient manufacturing processes. This technical guide provides a comprehensive historical narrative of aliphatic isocyanates, detailing the seminal discoveries, the evolution of synthetic methodologies, and the key scientific minds that propelled this field forward. Intended for researchers, scientists, and professionals in drug development, this document aims to offer not only a historical perspective but also a deeper understanding of the fundamental chemistry that underpins the unique properties and applications of aliphatic isocyanates.
Part 1: The Genesis of Isocyanate Chemistry: The Pioneering Work of Wurtz
The story of isocyanates begins in the laboratory of the distinguished French chemist, Charles Adolphe Wurtz.[1][2][3][4][5] A prominent figure in the 19th-century chemical landscape, Wurtz was a fervent advocate for the emerging atomic theory and made significant contributions to our understanding of the structure of organic compounds.[2][3] His insatiable curiosity and meticulous experimental approach led to the discovery of several new classes of organic molecules, including amines and glycols.[3]
In 1848, Wurtz achieved a significant breakthrough: the first synthesis of an organic isocyanate.[6][7][8] This discovery, while perhaps not immediately recognized for its full potential, laid the foundational stone for a field of chemistry that would eventually revolutionize the polymer industry. Wurtz's initial synthesis involved the reaction of an alkyl sulfate with a cyanate salt, a reaction that, for the first time, yielded a compound containing the now-famous -N=C=O functional group.[6]
The First Synthesis: A Foundational Reaction
Wurtz's pioneering work demonstrated the preparation of monoisocyanates and the subsequent formation of urethanes and substituted ureas through the reaction of the isocyanate group with primary alcohols and secondary amines, respectively.[9]
Experimental Protocol: Wurtz's Synthesis of Ethyl Isocyanate (Conceptual Reconstruction)
The following protocol is a conceptual reconstruction of the original synthesis based on historical accounts. Modern safety protocols and equipment should be used if attempting a similar reaction.
Objective: To synthesize ethyl isocyanate from diethyl sulfate and potassium cyanate.
Materials:
-
Diethyl sulfate ((C₂H₅)₂SO₄)
-
Potassium cyanate (KOCN)
-
Anhydrous solvent (e.g., dry ether or toluene)
-
Reaction vessel with a reflux condenser and stirring mechanism
-
Distillation apparatus
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of finely powdered potassium cyanate in an anhydrous solvent is prepared.
-
Addition of Reactant: Diethyl sulfate is slowly added to the stirred suspension from the dropping funnel at room temperature.
-
Reaction: The reaction mixture is then gently heated to reflux for several hours to ensure the completion of the reaction. The reaction proceeds via a nucleophilic substitution mechanism.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove the precipitated potassium sulfate.
-
Purification: The filtrate, containing the crude ethyl isocyanate, is then subjected to fractional distillation to isolate the pure product. Ethyl isocyanate is a low-boiling liquid and should be handled with extreme caution in a well-ventilated fume hood due to its toxicity and lachrymatory nature.
Caption: Wurtz's 1848 synthesis of ethyl isocyanate.
Part 2: The Polyurethane Revolution: Otto Bayer's Landmark Discovery
For nearly a century after Wurtz's initial discovery, isocyanates remained largely a laboratory curiosity. Their high reactivity was noted, but a transformative application had yet to be found. This all changed in 1937, thanks to the ingenuity and persistence of the German chemist Dr. Otto Bayer and his team at I.G. Farben in Leverkusen.[10][11][12]
Working in an era of intense research into macromolecular chemistry, Bayer was on a quest to create new synthetic fibers that could compete with the recently developed nylon.[9] His groundbreaking insight was to explore the polyaddition reaction of diisocyanates with diols.[11][12] This was a departure from the more common polycondensation methods of the time. Bayer's hypothesis was that the highly reactive isocyanate groups could react with hydroxyl groups to form urethane linkages, creating long polymer chains without the elimination of a small molecule like water.
His intuition proved correct. In 1937, he successfully synthesized the first polyurethane by reacting a diisocyanate with a polyester diol.[9][10] This invention of polyurethane chemistry was a monumental achievement that opened the door to a vast and versatile new class of polymers.[11] Initially, his colleagues were skeptical of the idea of creating solid foams from small volumes of liquid chemicals, but Bayer's perseverance paid off.[11]
The significance of Bayer's discovery cannot be overstated. It laid the groundwork for the development of a vast array of materials, from flexible and rigid foams to elastomers, coatings, and adhesives.[7][10][12] The versatility of polyurethanes, a direct result of the chemistry of the isocyanate group, has made them ubiquitous in modern life.[7][13][14]
Caption: The fundamental polyaddition reaction for polyurethane synthesis.
Part 3: The Industrialization of Aliphatic Isocyanates: From Laboratory Curiosity to Commercial Reality
While aromatic isocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) were the first to be commercialized on a large scale for polyurethane production, the need for materials with improved light stability and weather resistance soon became apparent.[15] Polyurethanes based on aromatic isocyanates were prone to yellowing upon exposure to UV light, limiting their use in outdoor and high-performance coating applications. This paved the way for the development and industrialization of aliphatic isocyanates.
Aliphatic isocyanates, which lack the aromatic ring structure, offer superior UV stability and are the building blocks for lightfast, weatherproof, and high-quality coatings and elastomers.[15][16] The industrial production of these specialty chemicals, however, presented new challenges. The most common and historically significant method for the large-scale synthesis of isocyanates is phosgenation.[17]
The Phosgenation Process: The Industrial Workhorse
The phosgenation process, discovered by Hentschel in 1884, involves the reaction of a primary amine with phosgene (COCl₂).[18] This method, while highly efficient, requires the handling of extremely toxic phosgene gas, necessitating stringent safety precautions and specialized equipment.[17] The general reaction proceeds in two steps: the initial formation of a carbamoyl chloride, followed by dehydrochlorination at elevated temperatures to yield the isocyanate.
General Reaction: R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
Two of the most commercially important aliphatic diisocyanates are Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI).
Hexamethylene Diisocyanate (HDI)
HDI is a linear aliphatic diisocyanate that is a key component in the production of high-performance coatings, adhesives, and elastomers.[19] Its linear structure imparts flexibility and good mechanical properties to the resulting polyurethanes.
| Property | Value |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Molar Mass | 168.2 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 255 °C |
| Density | 1.047 g/cm³ |
Experimental Protocol: Synthesis of HDI via Phosgenation of Hexamethylenediamine (Conceptual)
Objective: To synthesize hexamethylene diisocyanate (HDI) from hexamethylenediamine and phosgene.
Materials:
-
Hexamethylenediamine ((CH₂)₆(NH₂)₂)
-
Phosgene (COCl₂)
-
Inert, high-boiling solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Reaction vessel with a robust stirring mechanism, reflux condenser, and gas inlet tube
-
Scrubber system for unreacted phosgene and HCl
Methodology:
-
Preparation of Amine Solution: A solution of hexamethylenediamine in an inert solvent is prepared in the reactor.
-
Phosgenation: Phosgene gas is introduced into the stirred amine solution. The reaction is highly exothermic and requires careful temperature control. This "cold phosgenation" step leads to the formation of a slurry of carbamoyl chloride and amine hydrochloride.
-
Thermal Dehydrochlorination: The temperature of the reaction mixture is gradually increased. This "hot phosgenation" step facilitates the conversion of the carbamoyl chloride and the reaction of the amine hydrochloride with excess phosgene to form the diisocyanate.
-
Phosgene Removal: After the reaction is complete, the excess phosgene is removed by sparging the mixture with an inert gas (e.g., nitrogen). The off-gas is passed through a scrubber containing a caustic solution to neutralize any remaining phosgene and HCl.
-
Purification: The crude HDI is then purified by fractional distillation under reduced pressure.
Caption: Industrial synthesis of HDI via phosgenation.
Isophorone Diisocyanate (IPDI)
IPDI is a cycloaliphatic diisocyanate known for its excellent mechanical properties, chemical resistance, and weatherability.[20] It is produced from isophorone diamine, which is in turn derived from acetone.[20][21] The asymmetrical structure of IPDI, with a primary and a secondary isocyanate group, results in different reactivities, which can be advantageous in controlling polymerization reactions.
| Property | Value |
| Chemical Formula | C₁₂H₁₈N₂O₂ |
| Molar Mass | 222.3 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 158 °C at 1.33 kPa |
| Density | 1.062 g/cm³ |
Experimental Protocol: Synthesis of IPDI via Phosgenation of Isophorone Diamine (Conceptual)
The synthesis of IPDI follows a similar phosgenation process to that of HDI, but with isophorone diamine as the starting material.
Objective: To synthesize isophorone diisocyanate (IPDI) from isophorone diamine and phosgene.
Materials:
-
Isophorone diamine
-
Phosgene (COCl₂)
-
Inert, high-boiling solvent
-
Same equipment as for HDI synthesis
Methodology:
-
Amine Solution: A solution of isophorone diamine in an appropriate solvent is charged to the reactor.
-
Phosgenation: Phosgene is introduced into the solution under controlled temperature conditions to form the intermediate carbamoyl chlorides.
-
Thermal Treatment: The reaction mixture is heated to complete the conversion to the diisocyanate and drive off HCl.
-
Purification: The crude IPDI is purified by vacuum distillation.
Caption: Industrial synthesis of IPDI via phosgenation.
Part 4: Evolution and Modern Synthetic Methodologies
The inherent hazards associated with the use of phosgene have driven significant research into alternative, non-phosgene routes for isocyanate synthesis.[17] These efforts are aimed at developing "greener" and safer industrial processes.
Non-Phosgene Routes
Several non-phosgene methodologies have been explored, with varying degrees of commercial success. One of the most promising is the thermal decomposition of carbamates.
The Carbamate Decomposition Route: This process typically involves two steps:
-
Carbamate Formation: An amine reacts with a carbonic acid derivative (e.g., dimethyl carbonate, urea) or an alcohol and carbon monoxide to form a carbamate.
-
Thermal Decomposition: The carbamate is then heated, often in the presence of a catalyst, to yield the isocyanate and an alcohol, which can be recycled.
Example: Synthesis of HDI via the Carbamate Route H₂N-(CH₂)₆-NH₂ + 2 CH₃OH + 2 CO → CH₃OC(O)NH-(CH₂)₆-NHC(O)OCH₃ + 2 H₂ CH₃OC(O)NH-(CH₂)₆-NHC(O)OCH₃ → OCN-(CH₂)₆-NCO + 2 CH₃OH
| Feature | Phosgenation Route | Non-Phosgene (Carbamate) Route |
| Primary Reagents | Amine, Phosgene | Amine, Alcohol, CO (or other carbonyl source) |
| Toxicity of Reagents | Phosgene is extremely toxic | Reagents are generally less hazardous |
| Byproducts | HCl (corrosive) | Alcohol (can be recycled) |
| Process Conditions | Often requires high temperatures | Can sometimes be performed under milder conditions |
| Commercial Viability | Well-established, highly optimized | Gaining traction, but can be less economical |
Conclusion and Future Outlook
The journey of aliphatic isocyanates, from a serendipitous discovery in a 19th-century French laboratory to their role as indispensable components in modern high-performance materials, is a testament to the power of chemical innovation. The pioneering work of Wurtz and the revolutionary vision of Bayer laid the groundwork for an industry that continues to evolve. While the phosgenation process has been the cornerstone of industrial production, the future of aliphatic isocyanate synthesis will undoubtedly be shaped by the principles of green chemistry, with a focus on developing safer, more sustainable, and economically viable non-phosgene routes. For researchers and scientists, the rich history of aliphatic isocyanates serves as both an inspiration and a challenge to continue pushing the boundaries of chemical synthesis and material science.
References
-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. (URL: [Link])
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC - PubMed Central. (URL: [Link])
-
Aliphatic Isocyanate Monomers Health and Safety - Covestro Solution Center. (URL: [Link])
-
The New International Encyclopædia/Wurtz, Charles Adolphe - Wikisource. (URL: [Link])
-
Aliphatic Isocyanates for Polyurethane Products ALIPA. (URL: [Link])
-
Overview - American Chemistry Council. (URL: [Link])
-
Isocyanate - Wikipedia. (URL: [Link])
-
The history of polyurethane - PU foam. (URL: [Link])
-
Charles Adolphe Wurtz - Wikipedia. (URL: [Link])
-
Hexamethylene diisocyanate - Wikipedia. (URL: [Link])
-
The Production of Isophorone - MDPI. (URL: [Link])
-
Hexamethylene diisocyanate - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Charles-Adolphe Würtz - ResearchGate. (URL: [Link])
-
Isophorone diisocyanate - Wikipedia. (URL: [Link])
-
(PDF) Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films - ResearchGate. (URL: [Link])
-
Preparation of Isophorone Diisocyanate Terminated Star Polyethers - ResearchGate. (URL: [Link])
-
ISOCYANATES | PDF | Polyurethane | Chemical Reactions - Scribd. (URL: [Link])
-
80 years of polyurethane - Covestro. (URL: [Link])
-
Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica. (URL: [Link])
-
Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC. (URL: [Link])
-
Hexamethylene Diisocyanate from HMDA (Phosgenation Process) - Intratec.us. (URL: [Link])
-
Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) - Redalyc. (URL: [Link])
-
History of polyurethane - Imenpol blog. (URL: [Link])
-
Synthesis and structure investigation of hexamethylene diisocyanate (HDI)-based polyisocyanates | Request PDF - ResearchGate. (URL: [Link])
-
Six industrially important aliphatic isocyanates used for coating and adhesive applications.2. (URL: [Link])
-
Polyurethane Invention and Development | Polymax Blog. (URL: [Link])
-
Isophorone diisocyanate – Knowledge and References - Taylor & Francis. (URL: [Link])
-
The Man Behind Your Pillow. Otto Bayer; The German scientist who… | by George Anderson. (URL: [Link])
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- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of Novel Methoxy-Functionalized Polyurethanes Using 1-Isocyanato-3-methoxypropane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of Methoxy Moieties into Polyurethane Backbones
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical properties and biocompatibility, making them invaluable in the medical device and pharmaceutical industries.[1][2] The fundamental synthesis of polyurethanes involves the polyaddition reaction between a di- or poly-isocyanate and a polyol.[3] The properties of the resulting polymer are intrinsically linked to the chemical nature of its constituent monomers.[4] This application note details a protocol for the synthesis of novel polyurethanes incorporating a methoxy functional group through the use of 1-isocyanato-3-methoxypropane. The presence of the ether linkage in this aliphatic isocyanate is anticipated to impart increased flexibility and hydrophilicity to the polyurethane backbone, potentially enhancing biocompatibility and altering drug elution profiles in drug delivery applications.[4][5]
The introduction of such functional groups can lead to polyurethanes with tailored properties, such as improved adhesion to substrates and enhanced biocompatibility for medical implants.[6][7][8] Methoxy-functionalized polyurethanes, due to their potentially hydrophilic nature, could find applications in areas such as wound dressings, catheters, and as matrices for controlled drug release.[9][10]
This document provides a comprehensive, step-by-step protocol for the synthesis and characterization of polyurethanes using this compound, a polyether polyol, and a tin-based catalyst. It is designed to be a self-validating system, with explanations for key experimental choices and detailed characterization steps to confirm the successful synthesis of the target polymer.
Chemical Properties of this compound
A thorough understanding of the starting materials is crucial for successful synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 7019-13-8 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.131 g/mol |
| Boiling Point | 142.8 ± 23.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 45.0 ± 17.1 °C |
Reaction Mechanism and Experimental Workflow
The synthesis of polyurethane from this compound and a diol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group of the polyol attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a urethane linkage. The use of a catalyst, such as dibutyltin dilaurate (DBTDL), accelerates this reaction by activating the isocyanate group.[11]
Caption: General reaction scheme for the synthesis of polyurethane.
The experimental protocol outlined below follows a "one-shot" synthesis method, where all reactants are mixed together at the beginning of the reaction.[12][13] This method is often favored for its simplicity and speed.
Caption: One-shot synthesis and characterization workflow.
Detailed Experimental Protocol
Materials
-
This compound (≥98%)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol
-
Dibutyltin dilaurate (DBTDL), catalyst
-
Anhydrous N,N-Dimethylformamide (DMF), solvent
-
Methanol, for precipitation
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Schlenk line or similar inert atmosphere setup
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum oven
Procedure
-
Preparation of Glassware and Reagents:
-
Thoroughly clean and dry all glassware in an oven at 120 °C overnight to remove any residual moisture.
-
Dry the poly(tetramethylene ether) glycol under vacuum at 80 °C for at least 4 hours to remove any absorbed water.[12] Water can react with the isocyanate, leading to the formation of urea linkages and carbon dioxide, which can negatively impact the properties of the final polymer.
-
Ensure the anhydrous DMF is stored over molecular sieves to maintain its dryness.
-
-
Reaction Setup:
-
Assemble the three-neck round-bottom flask with the mechanical stirrer, condenser, and a dropping funnel.
-
Place the flask in the heating mantle.
-
Connect the setup to a nitrogen line to maintain an inert atmosphere throughout the reaction. This is crucial to prevent side reactions of the isocyanate with atmospheric moisture.
-
-
Addition of Reactants:
-
Under a gentle flow of nitrogen, add the dried poly(tetramethylene ether) glycol (e.g., 20 g, 0.01 mol) and anhydrous DMF (e.g., 50 mL) to the reaction flask.
-
Stir the mixture until the polyol is completely dissolved.
-
In a separate, dry container, weigh this compound (e.g., 2.30 g, 0.02 mol). The molar ratio of NCO to OH groups is a critical parameter that determines the molecular weight and properties of the polyurethane. A slight excess of isocyanate is often used to ensure complete reaction of the hydroxyl groups.
-
Dissolve the this compound in a small amount of anhydrous DMF (e.g., 10 mL) and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred polyol solution over a period of 30 minutes.
-
-
Catalyst Addition and Polymerization:
-
After the complete addition of the isocyanate, add a catalytic amount of dibutyltin dilaurate (e.g., 0.05 wt% of the total reactants) to the reaction mixture using a syringe.[13]
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours with continuous stirring.
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by withdrawing small aliquots of the reaction mixture at regular intervals and analyzing them by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ indicates the consumption of the isocyanate groups and the progression of the reaction.[14]
-
-
Purification of the Polyurethane:
-
Once the reaction is complete (as indicated by FTIR), cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. This will cause the polyurethane to precipitate out of the solution.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with methanol to remove any unreacted monomers, catalyst, and solvent.
-
-
Drying:
-
Dry the purified polyurethane in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization of the Methoxy-Functionalized Polyurethane
The successful synthesis and the properties of the resulting polyurethane should be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of urethane linkages and the disappearance of isocyanate groups. | Appearance of a strong N-H stretching band around 3330 cm⁻¹, a C=O stretching band (amide I) around 1700 cm⁻¹, and N-H bending (amide II) and C-N stretching (amide III) bands. Disappearance of the sharp N=C=O stretching band at ~2270 cm⁻¹.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. | Signals corresponding to the protons and carbons in the repeating unit of the polyurethane, including the methoxy group, the propyl chain, and the polyether backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | A unimodal distribution indicating a successful polymerization. The molecular weight will depend on the stoichiometry and reaction conditions. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyurethane.[16] | A decomposition profile showing the onset of thermal degradation, which provides information about the polymer's stability at elevated temperatures. |
Potential Applications
The unique properties imparted by the methoxy group in the polyurethane backbone open up a range of potential applications, particularly in the biomedical and coatings industries.
-
Biomedical Devices: The anticipated hydrophilicity and flexibility of these polyurethanes make them promising candidates for use in medical devices that come into contact with bodily fluids.[6][17] This includes catheters, wound dressings, and soft-touch layers for medical equipment.[10][18] The biocompatibility of polyether-based polyurethanes is well-established.[2]
-
Drug Delivery: The modified polarity and potential for hydrogen bonding introduced by the methoxy group could influence the loading and release kinetics of therapeutic agents, making these polymers suitable for controlled drug delivery systems.[6]
-
Coatings: Polyurethane coatings are known for their durability, abrasion resistance, and good adhesion.[8][19] The methoxy functionality could enhance adhesion to polar substrates and improve the overall performance of coatings for various applications, including industrial and automotive finishes.[7][20][21]
-
Hydrophilic Foams: These polymers could be used to produce hydrophilic foams for applications in personal care products like cleansing sponges and makeup applicators, as well as in specialized agricultural applications.[9][22]
Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care.[8]
-
Engineering Controls: All work with isocyanates should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For handling larger quantities or when there is a risk of aerosol generation, a full-face respirator with an appropriate cartridge is recommended.
-
Handling and Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.
-
Waste Disposal: Dispose of all isocyanate-containing waste according to institutional and local regulations.
By following this detailed protocol and adhering to the safety guidelines, researchers can successfully synthesize and characterize novel methoxy-functionalized polyurethanes, paving the way for the development of advanced materials with tailored properties for a variety of applications.
References
-
Hydrophilic Polyurethanes: A Brief Review from the Synthesis to Biomedical Applications. (2023-03-14). Available at: [Link]
-
Hydrophilic Polyurethane Foam in Personal Care Products: Innovations and Benefits. (2025-09-04). Available at: [Link]
-
List of polyurethane applications. In Wikipedia. Available at: [Link]
-
Medical-Grade TPU Film | Biocompatible Polyurethane for Devices. American Polyfilm, Inc. Available at: [Link]
-
The Chemistry of Waterborne Polyurethane Coatings. Gantrade Corporation. Available at: [Link]
-
The Role of Polyurethane in Medical Device Manufacturing. (2025-06-25). Patsnap Eureka. Available at: [Link]
-
Hydrophobic vs Hydrophilic Polyurethanes - The Difference. (2023-08-24). Alchatek. Available at: [Link]
-
Catalysis of urethane formation reaction by dibutyltin dilaurate (DBTDL) was investigated in the model system isocyanate-n-butanol. (1985-01-08). ACS Publications. Available at: [Link]
-
Effect of crosslinking on properties of polyurethane elastomers. (2025-08-06). ResearchGate. Available at: [Link]
- Polyurethane coatings with improved interlayer adhesion. Google Patents.
-
Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -. (2018-07-01). Natural Sciences Publishing. Available at: [Link]
-
Polyurethane medical applications: biocompatibility and resistance. Available at: [Link]
-
Characterization of polyurethane resins by FTIR, TGA, and XRD. (2025-11-11). ResearchGate. Available at: [Link]
-
Using Polyurethanes in Medical Applications. (2006-03-01). Available at: [Link]
-
Synthesis and structure/properties characterizations of four polyurethane model hard segments. (2018-07-25). Royal Society Open Science. Available at: [Link]
-
One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2021-08-11). MDPI. Available at: [Link]
-
Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. (2024-07-11). ACS Applied Polymer Materials. Available at: [Link]
- Polyurethane coatings with improved interlayer adhesion. Google Patents.
-
Mass Spectrometry of Polyurethanes. (2021-02-19). PMC. Available at: [Link]
-
Searching for the Achilles' Heel of Urethane Linkage—An Energetic Perspective. (2024-04-17). NIH. Available at: [Link]
-
Structure analysis of polyether-based thermoplastic polyurethane elastomers by FTIR, ¹H NMR and ¹³C NMR. (2017-03-27). Taylor & Francis Online. Available at: [Link]
-
THERMAL SOLUTIONS - Characterization of Polyurethane by TGA and Hi-ResTM TGA. TA Instruments. Available at: [Link]
-
Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to γ-Irradiation. (2018-05-01). ResearchGate. Available at: [Link]
-
Polyethylene/polyurethane blends for improved paint adhesion. (2025-08-10). ResearchGate. Available at: [Link]
-
Effect of different polyethers on surface and thermal properties of poly(urethane-siloxane) copolymers modified with side-chain siloxane. (2025-08-05). ResearchGate. Available at: [Link]
-
Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024-03-22). MDPI. Available at: [Link]
-
Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments. (2024-07-30). MDPI. Available at: [Link]
-
What is the easiest methodology for the synthesis of an elastomeric polyurethane?. (2013-06-17). ResearchGate. Available at: [Link]
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- 9. Hydrophilic Polyurethane Foam in Personal Care Products: Innovations and Benefits — Foamtec International Technical Foam [foamtecpu.com]
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- 17. Biocompatibility Makes Polyurethane Work in Medical Devices | Incredible Polyurethane [incrediblepolyurethane.com]
- 18. blog.synthesia.com [blog.synthesia.com]
- 19. gantrade.com [gantrade.com]
- 20. CA2698777C - Polyurethane coatings with improved interlayer adhesion - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. List of polyurethane applications - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Protein Bioconjugation using 1-Isocyanato-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
A Modern Reagent for Amine Modification: Leveraging 1-Isocyanato-3-methoxypropane for Stable and Efficient Protein Bioconjugation
Introduction: The Utility of Isocyanates in Bioconjugation
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. A variety of chemical strategies have been developed to achieve this, with a significant focus on targeting the nucleophilic side chains of naturally occurring amino acids. Among these, the isocyanate functional group (-N=C=O) presents a highly reactive electrophile for facile modification of primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain.[1] This reaction results in the formation of a stable urea linkage, a key attribute for bioconjugates intended for in vivo applications where linker stability is paramount.[1]
While the high reactivity of isocyanates is advantageous for achieving efficient conjugation, it also presents challenges, including a propensity for hydrolysis in aqueous environments and potential for off-target reactions.[1] Careful optimization of reaction conditions is therefore critical to harnessing the full potential of isocyanate-based bioconjugation.
This application note provides a detailed guide to the use of This compound , a small, monofunctional isocyanate, for the bioconjugation of proteins. We will explore the mechanistic basis for its reactivity, provide detailed protocols for conjugation and characterization, and discuss the unique advantages conferred by the methoxypropyl moiety.
The Reagent: this compound
This compound is a linear alkyl isocyanate with a terminal methoxy group. This structure offers several theoretical advantages for bioconjugation:
-
Small Size: Its low molecular weight minimizes the potential for steric hindrance at the conjugation site, allowing for efficient labeling of even sterically constrained amine groups.
-
Hydrophilicity: The terminal methoxy group is anticipated to impart a degree of hydrophilicity to the linker, which can be beneficial in maintaining the solubility and stability of the resulting protein conjugate.[2] This is particularly relevant when conjugating hydrophobic payloads.
-
Stable Linkage: The reaction with primary amines forms a chemically stable urea bond, resistant to enzymatic and chemical degradation under physiological conditions.[3]
| Property | Value | Source |
| Chemical Formula | C₅H₉NO₂ | ChemSrc |
| Molecular Weight | 115.13 g/mol | ChemSrc |
| Boiling Point | 142.8 °C at 760 mmHg | ChemSrc |
| Density | 1.0 g/cm³ | ChemSrc |
Reaction Mechanism and Specificity
The fundamental reaction of this compound with a primary amine on a protein is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield a stable urea linkage.
Isocyanates can also react with other nucleophiles present on a protein, including the hydroxyl groups of serine and threonine to form urethane linkages, and the thiol group of cysteine. However, the reaction with primary amines is generally faster, especially at neutral to slightly alkaline pH.[4] The primary competing reaction in an aqueous environment is the hydrolysis of the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4]
Experimental Protocols
Reagent Handling and Storage
This compound is sensitive to moisture and should be handled with care.[4][5]
-
Storage: Store the reagent at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Before use, allow the reagent to warm to room temperature to prevent condensation of moisture upon opening. Use anhydrous solvents and dry glassware for preparing stock solutions.
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a model protein. Optimization of the molar excess of the isocyanate, reaction time, and pH may be necessary for your specific protein of interest.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in a suitable buffer.
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) that would compete with the protein for reaction with the isocyanate.
-
-
Isocyanate Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. For example, add 1.15 mg of the isocyanate to 100 µL of anhydrous solvent.
-
-
Conjugation Reaction:
-
Calculate the volume of the isocyanate stock solution required to achieve the desired molar excess over the protein. A starting point is a 20-fold molar excess.
-
While gently vortexing the protein solution, add the calculated volume of the isocyanate stock solution in a dropwise manner.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted isocyanate, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC). Equilibrate the SEC column with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect fractions corresponding to the protein conjugate.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Characterization of the Protein Conjugate
4.3.1. SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to qualitatively assess the success of the conjugation. A slight increase in the molecular weight of the modified protein may be observable as a shift in the band position compared to the unmodified protein.
Procedure:
-
Prepare samples of the unmodified protein and the purified conjugate at the same concentration.
-
Mix the protein samples with SDS-PAGE loading buffer and heat as required.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.
Expected Result: The band corresponding to the conjugate may migrate slightly slower than the band for the unmodified protein, indicating an increase in molecular weight.
4.3.2. Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for confirming the covalent modification and determining the degree of labeling (i.e., the number of isocyanate molecules attached per protein molecule).
Procedure:
-
Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).
-
Acquire the mass spectrum of the intact protein conjugate using a suitable mass spectrometer (e.g., ESI-TOF).
-
Compare the mass of the conjugate to the mass of the unmodified protein. The mass difference should correspond to the mass of the attached this compound molecules (115.13 Da each).
Expected Result: The mass spectrum of the conjugate will show a distribution of peaks, with each peak corresponding to the protein modified with a different number of isocyanate molecules. This allows for the calculation of the average degree of labeling.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | - Inactive isocyanate due to hydrolysis.- Competing nucleophiles in the reaction buffer.- Insufficient molar excess of isocyanate.- Short reaction time. | - Use fresh, anhydrous isocyanate stock solution.- Ensure the reaction buffer is free of primary amines.- Increase the molar excess of the isocyanate.- Increase the reaction time. |
| Protein precipitation | - High degree of modification leading to changes in protein solubility.- Use of a high concentration of organic co-solvent (DMF/DMSO). | - Reduce the molar excess of the isocyanate.- Keep the volume of the organic co-solvent to a minimum (typically <10% of the total reaction volume). |
| Broad peaks in SEC purification | - Protein aggregation. | - Optimize the reaction conditions to minimize aggregation.- Consider using a different purification method or buffer. |
Conclusion
This compound offers a straightforward and effective means of modifying primary amines on proteins to form stable urea linkages. Its small size and the potential for increased hydrophilicity from the methoxypropyl group make it an attractive reagent for a variety of bioconjugation applications. Successful conjugation is dependent on careful control of reaction conditions to favor the reaction with protein amines over hydrolysis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the utility of this compound in their own work.
References
-
Isocyanates – A family of chemicals. (2025). Transports Canada. Retrieved from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (2020). Safe Work Australia. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Matteo Sangermani. (2016). What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? ResearchGate. Retrieved from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology. Retrieved from [Link]
-
Sandeep Shantharam. (2014). What is the reason of protein degradation in 8 M urea? ResearchGate. Retrieved from [Link]
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Stability of urea in solution and pharmaceutical preparations. (2008). AAPS PharmSciTech. Retrieved from [Link]
- WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product. (2010). Google Patents.
-
Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities. (1990). Chemical Research in Toxicology. Retrieved from [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026). Journal of Controlled Release. Retrieved from [Link]
-
STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. (2006). Semantic Scholar. Retrieved from [Link]
-
Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved from [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2018). ResearchGate. Retrieved from [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI. Retrieved from [Link]
-
This compound | CAS#:7019-13-8. (n.d.). ChemSrc. Retrieved from [Link]
-
Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. (2021). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2003). LCGC North America. Retrieved from [Link]
-
The hydrolysis rate constants (s −1 ) for isopropyl nitrate (IPN; red).... (2016). ResearchGate. Retrieved from [Link]
-
Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (2010). ResearchGate. Retrieved from [Link]
-
Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. (2019). ACS Chemical Biology. Retrieved from [Link]
-
Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024). MDPI. Retrieved from [Link]
-
Analytical Techniques. (n.d.). Uni DUE. Retrieved from [Link]
-
Data Analysis Strategies for Protein Modification Identification. (2019). ResearchGate. Retrieved from [Link]
-
Stoichiometry and Absolute Quantification of Proteins with Mass Spectrometry Using Fluorescent and Isotope-Labeled Concatenated Peptide Standards. (2019). ResearchGate. Retrieved from [Link]
-
Chemical Characterization of Isocyanate-Protein Conjugates*. (1979). Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. (2005). Proteomics. Retrieved from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). Antioxidants. Retrieved from [Link]
-
Bio-functionalization of metal–organic frameworks by covalent protein conjugation. (2012). Chemical Communications. Retrieved from [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). RSC Publishing. Retrieved from [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Application Note: Utilizing 1-Isocyanato-3-methoxypropane for Advanced Hydrogel Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Crosslinker for Tunable Hydrogel Architectures
Hydrogels, with their high water content and soft, tissue-like properties, are exceptional materials for a multitude of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine.[1][2] The performance of these three-dimensional polymeric networks is critically dependent on their crosslinking density, which dictates their mechanical strength, swelling behavior, and degradation kinetics.[3] Chemical crosslinking provides mechanically strong and stable hydrogels due to the formation of irreversible covalent bonds.[4] This application note introduces 1-isocyanato-3-methoxypropane , a heterobifunctional crosslinking agent, for the synthesis of advanced hydrogel systems.
The isocyanate group (-N=C=O) is highly reactive towards nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH2) groups, which are abundant in many natural and synthetic polymers used for hydrogel fabrication.[5][6] This reactivity allows for facile and efficient crosslinking under mild conditions, often without the need for a catalyst. The methoxypropyl group of this compound provides a degree of hydrophobicity that can be leveraged to modulate the hydrogel's properties. This guide provides a comprehensive overview of the crosslinking mechanism, detailed protocols for hydrogel synthesis and characterization, and insights into potential applications, particularly in the realm of drug delivery.
The Chemistry of Isocyanate Crosslinking: A Mechanistic Overview
The primary mechanism of action for this compound as a crosslinker involves the reaction of its isocyanate group with active hydrogen-containing functional groups on the polymer chains. The most common reactions in the context of hydrogel synthesis are with hydroxyl and amine groups, leading to the formation of stable urethane and urea linkages, respectively.
-
Reaction with Hydroxyl Groups: The isocyanate group reacts with a hydroxyl group to form a urethane bond. This is a common crosslinking pathway for polymers like polyvinyl alcohol (PVA), polysaccharides (e.g., dextran, chitosan), and polyethylene glycol (PEG).
-
Reaction with Amine Groups: The reaction between an isocyanate and a primary amine group results in the formation of a urea bond. This is relevant for protein-based polymers like gelatin or synthetic polymers containing amine functionalities.[7]
These reactions are typically carried out in an organic solvent or a mixture of an organic solvent and water, as isocyanates can also react with water, which can be a competing reaction.[8]
Figure 1: Reaction mechanism of this compound with hydroxyl and amine functional groups on polymer chains.
Materials and Methods
Materials
-
Polymer with hydroxyl or amine functional groups (e.g., Polyvinyl alcohol (PVA), Gelatin, Chitosan)
-
This compound (Molecular Formula: C5H9NO2, Molecular Weight: 115.13)[9]
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vessel (round-bottom flask)
-
Nitrogen or Argon gas supply with a manifold
-
Syringes and needles
-
Molds for hydrogel casting (e.g., petri dishes, custom-made silicone molds)
-
Freeze-dryer (lyophilizer)
-
Analytical balance
-
pH meter
Protocol for Hydrogel Synthesis
This protocol provides a general framework for synthesizing a hydrogel using this compound as a crosslinker. The specific parameters, such as polymer concentration and crosslinker ratio, should be optimized based on the desired hydrogel properties.
Figure 2: Step-by-step workflow for hydrogel synthesis.
Step-by-Step Methodology:
-
Polymer Solution Preparation: In a clean, dry reaction vessel, dissolve the chosen polymer (e.g., 10% w/v PVA) in an appropriate anhydrous solvent (e.g., DMSO). The dissolution may require heating and stirring. Once the polymer is fully dissolved, cool the solution to room temperature and purge the vessel with an inert gas (e.g., nitrogen) to create an anhydrous environment. This is crucial as isocyanates readily react with water.[8]
-
Crosslinker Addition: While stirring the polymer solution, slowly add a predetermined amount of this compound dropwise using a syringe. The molar ratio of isocyanate groups to the reactive functional groups on the polymer will determine the crosslinking density and, consequently, the final properties of the hydrogel.
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 50-60°C) for a specific duration (e.g., 12-24 hours) with continuous stirring under an inert atmosphere.[10] The reaction time should be optimized to ensure complete crosslinking.
-
Casting and Gelation: Once the reaction is complete, pour the viscous solution into desired molds. Allow the solution to undergo gelation, which may occur at room temperature or require specific conditions depending on the polymer system.
-
Purification: After gelation, immerse the hydrogels in a large volume of deionized water to remove any unreacted crosslinker and solvent. It is highly recommended to perform dialysis against deionized water for several days, with frequent water changes, to ensure the complete removal of any potentially toxic residual chemicals.[5]
-
Lyophilization (Optional): For long-term storage or certain characterization techniques, the purified hydrogels can be frozen and then lyophilized (freeze-dried) to obtain a porous scaffold.
Characterization of Isocyanate-Crosslinked Hydrogels
Thorough characterization is essential to understand the properties of the synthesized hydrogels and their suitability for specific applications.
| Characterization Technique | Parameter Measured | Significance |
| Swelling Studies | Swelling Ratio | Indicates the hydrogel's water absorption capacity and crosslinking density.[10] |
| Mechanical Testing (e.g., Compression, Rheology) | Compressive Modulus, Storage Modulus (G'), Loss Modulus (G'') | Determines the stiffness, elasticity, and mechanical stability of the hydrogel.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of Urethane/Urea Bonds | Confirms the successful crosslinking reaction by identifying characteristic peaks of the newly formed linkages. |
| Scanning Electron Microscopy (SEM) | Porosity and Morphology | Visualizes the internal porous structure of the hydrogel, which is crucial for nutrient transport and drug release.[12] |
| In Vitro Degradation Studies | Mass Loss Over Time | Assesses the biodegradability of the hydrogel in a simulated physiological environment. |
Applications in Drug Delivery
The tunable properties of hydrogels crosslinked with this compound make them promising candidates for advanced drug delivery systems. The ability to control the crosslinking density allows for the modulation of drug release kinetics. A higher crosslinking density will result in a tighter network structure, leading to a slower and more sustained release of the encapsulated therapeutic agent.[13]
Furthermore, the methoxypropyl group of the crosslinker can introduce hydrophobic microdomains within the hydrogel matrix, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs. These hydrogels can be designed to respond to specific stimuli, such as pH or temperature, for targeted drug delivery.[14]
Safety and Handling of this compound
Isocyanates are reactive chemicals and require careful handling to avoid potential health hazards.[15]
-
Inhalation: Isocyanates can cause respiratory irritation and sensitization. Work in a well-ventilated fume hood and use appropriate respiratory protection.[16]
-
Skin and Eye Contact: This chemical can cause skin and eye irritation. Wear protective gloves, safety goggles, and a lab coat.[17] In case of contact, rinse the affected area immediately with plenty of water.[18]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, alcohols, and strong bases.[18]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[18]
Conclusion
This compound offers a versatile and efficient means of crosslinking polymers to form hydrogels with tunable properties. The straightforward reaction chemistry, coupled with the ability to modulate the hydrogel's characteristics by simply adjusting the crosslinker concentration, makes it an attractive tool for researchers in materials science and drug development. By following the outlined protocols and safety precautions, scientists can effectively utilize this crosslinker to design and fabricate advanced hydrogel systems for a wide range of biomedical applications.
References
-
Smart Hydrogels for Treatment of Microbial Diseases. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25–31. [Link]
-
Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515–530. [Link]
- Zhang, G., et al. (2004). Isocyanate-crosslinked silica aerogel monoliths: Preparation and characterization. Journal of Non-Crystalline Solids, 350, 152-164.
-
Safe Use of Di-Isocyanates. (n.d.). Health and Safety Authority. Retrieved February 7, 2026, from [Link]
-
UV-Crosslinked Poly(N-isopropylacrylamide) Interpenetrated into Chitosan Structure with Enhancement of Mechanical Properties Implemented as Anti-Fouling Materials. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
- Hydrogel from polysiloxane-containing urethane prepolymer, tris (trimethylsiloxy) silylpropyl methacrylate, and a hydrophilic comonomer. (n.d.). Google Patents.
-
Dual‐Crosslinked Dynamic Hydrogel Incorporating {Mo154} with pH and NIR Responsiveness for Chemo‐Photothermal Therapy. (2021). Advanced Materials, 33(32), 2102434. [Link]
- Tarakci, E. C., et al. (2018). Isocyanate Group Containing Reactive Hydrogels: Facile Synthesis and Efficient Biofunctionalization. Macromolecular Chemistry and Physics, 219(23), 1800392.
-
The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (2019). Polymers, 11(11), 1836. [Link]
-
Moisture-curing mechanism of hydrogels: (a) isocyanate-terminated PS-PEG polymer solution. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Leventis, N., et al. (2009). Chemical, Physical, and Mechanical Characterization of Isocyanate Cross-linked Amine-Modified Silica Aerogels. Chemistry of Materials, 21(13), 2630–2641. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved February 7, 2026, from [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121. [Link]
-
Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. (2019). ACS Applied Materials & Interfaces, 11(38), 34663–34676. [Link]
-
Isocyanates. (2024). 3M. Retrieved February 7, 2026, from [Link]
-
Applications of Hydrogels. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Advanced Pharmaceutical Bulletin, 7(4), 515-530.
- Isocyanate-Crosslinked Silica Aerogel Monoliths: Preparation and Characterization. (2004). Journal of Non-Crystalline Solids, 350, 152-164.
- Leveraging Isocyanate Chemistry for Low Cost and Highly Functional Hydrogels. (2023). Transactions of the Orthopaedic Research Society, 48.
-
Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. (2021). Polymers, 13(16), 2746. [Link]
- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Advanced Pharmaceutical Bulletin, 7(4), 515-530.
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Purification of "1-Isocyanato-3-methoxypropane" reaction products by column chromatography
Focus: Purification of 1-Isocyanato-3-methoxypropane (CAS: 17955-05-4)[1]
Abstract & Strategic Overview
Purifying This compound presents a classic "chemoselective paradox." While column chromatography is the standard for isolating organic intermediates, the isocyanate functional group (-NCO) is inherently incompatible with untreated silica gel. The surface hydroxyl groups (Si-OH) and adsorbed moisture on standard silica act as nucleophiles, catalyzing the decomposition of the target isocyanate into amines and ureas.
This Application Note provides a rigorous protocol for the Anhydrous Flash Chromatographic purification of this compound. It prioritizes stationary phase passivation and rapid elution to mitigate on-column hydrolysis.
Critical Advisory: Vacuum distillation is the thermodynamic "Gold Standard" for purifying this volatile liquid (bp ~143°C). Chromatography should be reserved for removing non-volatile tars or when the product is part of a complex, heat-sensitive mixture.
Chemical Profile & Stability Challenge
| Property | Data | Relevance to Purification |
| Structure | Ether tail adds lipophilicity; Isocyanate head is the reactive site. | |
| Boiling Point | ~142.8°C (760 mmHg) | High enough to allow concentration by rotovap, low enough for vacuum distillation. |
| Reactivity | Electrophilic Carbon in -N=C=O[1] | Reacts instantly with |
| Major Impurities | 1,3-bis(3-methoxypropyl)urea | Formed via hydrolysis of the isocyanate. |
The Mechanism of Failure on Standard Silica
Standard silica gel contains 4–5% adsorbed water and acidic silanol groups. Loading this compound onto this phase initiates the following decomposition cascade:
-
Hydrolysis: Water attacks the isocyanate
Carbamic acid (unstable) Amine + . -
Urea Formation: The newly formed amine attacks the remaining isocyanate
Symmetric Urea (solid precipitate). -
Chemisorption: Silanol groups react directly to form silyl carbamates, permanently binding the compound to the column.
Figure 1: Decomposition pathway of isocyanates on untreated silica gel.
Protocol: Anhydrous Flash Chromatography
This protocol utilizes thermal activation to remove adsorbed water and rapid elution to minimize residence time.
Phase 1: Stationary Phase Preparation (Critical)
Standard silica is insufficient. You must activate it.[2]
-
Oven Drying: Spread Silica Gel 60 (40–63 µm) in a glass tray. Heat at 120°C for at least 4 hours (overnight is preferred) to remove physically adsorbed water.
-
Cooling: Cool the silica in a desiccator under vacuum or argon. Do not pour hot silica into solvent (it will boil violently).
-
Slurry Generation: Suspend the dried silica in anhydrous Hexane (or Pentane).
Phase 2: Mobile Phase Selection
Avoid all protic solvents (Methanol, Ethanol, Water).
-
Weak Solvent (A): Anhydrous Hexane (dried over
molecular sieves). -
Strong Solvent (B): Anhydrous Ethyl Acetate (dried over
molecular sieves). -
Modifier: NONE. Do not use Triethylamine (reacts to form urea) or Acetic Acid (catalyzes hydrolysis).
Phase 3: Chromatographic Execution
Objective: Complete elution in under 10 minutes ("Flash" filtration).
-
Column Packing: Pack a short, wide column (height:diameter ratio of 4:1) with the anhydrous silica slurry. Flush with 2 column volumes (CV) of 100% Hexane.
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimum volume of anhydrous Dichloromethane (DCM) or Hexane/EtOAc (9:1).
-
Note: Avoid "dry loading" on silica as the heat of evaporation promotes decomposition. Liquid loading is safer here.
-
-
Elution Gradient:
-
Start: 95% Hexane / 5% EtOAc.
-
Ramp: Rapidly increase to 80% Hexane / 20% EtOAc over 5 CVs.
-
Observation: The isocyanate is less polar than the urea byproduct. It will elute near the solvent front (
in 4:1 Hexane:EtOAc). The urea impurity will remain near the baseline.
-
-
Fraction Collection:
-
Collect fractions in tubes flushed with Argon/Nitrogen.
-
Spot TLC immediately. Stain with Anisaldehyde or Ninhydrin (Isocyanates may show a faint white spot or streak; Ureas stain intensely).
-
-
Workup: Combine pure fractions and concentrate on a rotary evaporator at <40°C bath temperature. Backfill the flask with Nitrogen immediately.
Alternative Protocol: Vacuum Distillation (Recommended)
If the chromatographic protocol yields low recovery, revert to the physical property-based separation.
-
Setup: Short-path distillation apparatus with a vacuum manifold.
-
Pressure: < 15 mmHg (High vacuum preferred).
-
Temperature:
-
Oil Bath: Start at room temperature, ramp slowly to 70–80°C.
-
Vapor Temp (Expected): 50–55°C at 11 mmHg (estimated based on boiling point nomographs).
-
-
Collection: Discard the first 5% (volatile solvents/amine traces). Collect the main fraction as a clear, colorless liquid.
Quality Control & Characterization
Verify the integrity of the purified product using IR and NMR.
| Method | Signal of Product (-NCO) | Signal of Decomposition (Urea/Amine) |
| FT-IR | Strong peak at 2250–2270 cm⁻¹ (Isocyanate stretch). This is the diagnostic "fingerprint." | Disappearance of 2270 cm⁻¹. Appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O urea). |
| ¹H-NMR | Triplet at | Shift of the |
Workflow Visualization
Figure 2: Decision tree and workflow for isocyanate purification.[3]
Safety & Handling
-
Toxicity: this compound is a lachrymator and potential sensitizer. Handle only in a fume hood.
-
Storage: Store at 4°C under an inert atmosphere (Nitrogen/Argon). Seal with Parafilm to prevent moisture ingress.
-
Spill Cleanup: Do not wipe with water. Neutralize spills with a solution of 90% water, 8% concentrated ammonia, and 2% detergent (to convert isocyanate to harmless urea).
References
-
Isocyanate Reactivity: Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. (2023). Detailed kinetics of NCO hydrolysis and alcoholysis. Link
-
Flash Chromatography Basics: Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech. (2024).[4] General principles of stationary phase selection. Link
-
Physical Properties: this compound Properties. ChemSrc. (2025).[5] Boiling point and density data. Link
-
Silica Gel Stability: Silica Gel Chromatographic Methods. NIH. (2024).[1][4][6][7] Discusses adsorption mechanisms and stability of labile compounds. Link
-
General Purification Guide: Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025).[5] Standard protocols for air-sensitive handling. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Methoxypropionitrile (CAS 33695-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. chromtech.com [chromtech.com]
- 5. orgsyn.org [orgsyn.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantification of Surface-Bound Isocyanate Groups
Executive Summary & Strategic Method Selection
Quantifying isocyanate (NCO) groups on solid surfaces presents a distinct challenge compared to bulk analysis. Standard bulk titrations (ASTM D2572) fail on surfaces due to steric hindrance and low molar concentrations. Furthermore, the high reactivity of NCO with atmospheric moisture (hydrolysis) requires strict environmental controls during analysis.
This guide outlines three distinct methodologies. Selection depends on your specific sensitivity requirements and sample geometry.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample geometry and data requirements.
Critical Chemistry Context: The Hydrolysis Trap
Before initiating any protocol, researchers must understand the primary source of error: Moisture .
Surface isocyanates react rapidly with water to form carbamic acid, which spontaneously decarboxylates into an amine and CO₂.
Implication: If your solvents or atmosphere are not anhydrous, your NCO quantification will be artificially low, and you will inadvertently measure surface amines.
-
Requirement: All solvents (Toluene, DMF) must be anhydrous (<50 ppm H₂O).
-
Requirement: Purge reaction vessels with dry N₂ or Ar.
Protocol A: ATR-FTIR (Kinetic Monitoring)
Objective: Rapid, non-destructive confirmation of NCO presence and monitoring of reaction completion. Sensitivity: Moderate (requires >5% surface coverage).
Principles
Isocyanates exhibit a distinct, intense asymmetric stretching vibration at 2260–2275 cm⁻¹ . This peak is isolated from most other organic functional groups, making it an excellent marker.
Workflow
-
Background: Collect background spectrum of the clean, non-functionalized substrate.
-
Acquisition: Place the dry, functionalized sample against the ATR crystal (Diamond or Ge). Apply high pressure to ensure contact.
-
Measurement: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 64).
-
Normalization: Normalize spectra to a non-reactive internal reference peak (e.g., C-H stretch at 2950 cm⁻¹ or Si-O-Si at 1100 cm⁻¹ for silica).
Data Interpretation[1][2][3][4][5][6][7][8]
-
Peak Absence: Disappearance of this peak during a coupling reaction (e.g., with a protein or drug) confirms successful conjugation.
-
Warning Sign: Appearance of a doublet at 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) without adding a payload indicates hydrolysis (formation of urea linkages).
Protocol B: Chemical Derivatization (The Depletion Method)
Objective: Absolute quantification of accessible surface NCO groups. Type: Quantitative (Back-Titration). Mechanism: The surface is reacted with a known excess of a secondary amine (Dibutylamine - DBA). The unreacted DBA in the supernatant is then titrated. The difference represents the DBA consumed by the surface NCO.
Reagents
-
Derivatizing Solution: 0.01 M Dibutylamine (DBA) in anhydrous Toluene.
-
Titrant: 0.01 M HCl (standardized).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Indicator: Bromophenol Blue (or potentiometric titration).
Step-by-Step Protocol
-
Preparation:
-
Cut the sample into defined surface areas (e.g., 1 cm x 1 cm) or weigh nanoparticles (~50 mg).
-
Place samples in dry glass vials purged with N₂.
-
-
Incubation (The Reaction):
-
Add exactly 5.0 mL of the Derivatizing Solution (0.01 M DBA) to the sample vial.
-
Prepare a Blank vial (5.0 mL DBA solution, no sample).
-
Seal and shake gently at Room Temperature (RT) for 30–60 minutes. Note: Longer times may be needed for porous materials.
-
-
Separation:
-
Remove the solid substrate or centrifuge nanoparticles to pellet them.
-
Carefully extract 4.0 mL of the supernatant.
-
-
Titration:
-
Transfer the 4.0 mL supernatant to a titration vessel.
-
Add 20 mL of Isopropanol (to ensure solubility during titration).
-
Add 2-3 drops of Bromophenol Blue.
-
Titrate with 0.01 M HCl until the color changes from Blue/Purple to Yellow.
-
Record volume of HCl used (
and ).
-
Calculation of Surface Density
- : Surface density of isocyanate (mol/cm² or mol/g).
- : Volume of HCl for blank (L).
- : Volume of HCl for sample (L).
- : Molarity of HCl (mol/L).[3]
- : Dilution factor (Total Vol / Aliquot Vol = 5.0/4.0 = 1.25).
- : Total surface area of the sample (cm² or m²/g).
Experimental Workflow Diagram
Figure 2: Workflow for the DBA Depletion Assay. Critical step: Ensure the supernatant aliquot represents the bulk concentration accurately.
Protocol C: XPS (Surface Validation)
Objective: Definitive elemental and chemical state analysis of the top 1–10 nm. Sensitivity: High (0.1 atomic %).
Key Spectral Features
To distinguish Isocyanate (NCO) from Amine (NH₂) or Urea (NH-CO-NH), you must perform high-resolution deconvolution of the N1s and C1s regions.
| Element | Component | Binding Energy (eV) | Notes |
| N 1s | Isocyanate (-N=C=O) | 400.5 ± 0.2 | Distinct from amine (~399.5 eV) and amide (~400.0 eV). |
| N 1s | Amine (-NH₂) | 399.4 – 399.7 | Indicates hydrolysis or incomplete functionalization. |
| C 1s | N=C=O | 289.0 – 289.5 | Overlaps with ester/carboxyl; N1s is more reliable. |
Validation Criteria
A successful isocyanate functionalization is validated by:
-
Appearance of the N1s peak at 400.5 eV.
-
Absence (or minimization) of the amine peak at 399.5 eV.
-
Stoichiometric N:C ratio matching the theoretical linker structure.
Comparison of Methods
| Feature | ATR-FTIR | Depletion Titration | XPS |
| Primary Output | Qualitative / Kinetic | Quantitative (Total Load) | Quantitative (Surface Composition) |
| Depth | ~1–2 µm | Accessible Surface | Top 10 nm |
| Destructive? | No | Yes (Reacted) | No (UHV exposure) |
| Cost/Time | Low / Minutes | Medium / Hours | High / Hours |
| Limit of Detection | Moderate | High (depends on area) | Very High |
References
-
ASTM International. (2021). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. [Link]
-
Gomez-Florit, M., et al. (2016). Quantification of surface functional groups on silica nanoparticles. Journal of Colloid and Interface Science. (Discusses depletion methods for surface groups). [Link]
-
Sheng, X., et al. (2019). A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals. Nanomaterials. [Link][4][5]
-
Briggs, D. (1990). Surface Analysis of Polymers by XPS and Static SIMS. Cambridge University Press. (Source for N1s binding energies). [Link]
Sources
Application Note: Surface Hydrophilization using 1-Isocyanato-3-methoxypropane
Introduction: The Pursuit of Controlled Wettability
In fields ranging from biomedical devices and drug delivery to advanced microfluidics and self-cleaning surfaces, the ability to precisely control the interaction of a material with water is paramount.[1][2] Hydrophilic surfaces, those that readily interact with water, are critical for preventing non-specific protein adsorption, ensuring proper biocompatibility, and facilitating uniform fluid flow.[1] This application note details the use of 1-isocyanato-3-methoxypropane , a specialized chemical agent, for the creation of stable and highly hydrophilic surface coatings.
The central challenge in surface modification is achieving a durable and homogenous coating that imparts the desired chemical functionality without altering the bulk properties of the underlying material.[3] this compound offers an elegant solution by leveraging the highly reactive isocyanate group to form a covalent bond with the substrate, while the methoxypropane tail presents a hydrophilic interface to the external environment.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical protocols, and characterization of surfaces modified with this versatile molecule.
Mechanism of Action: Covalent Immobilization and Hydrophilic Presentation
The efficacy of this compound in creating hydrophilic surfaces stems from its bifunctional nature. The molecule consists of two key moieties: a reactive isocyanate group (-N=C=O) and a hydrophilic methoxypropane tail (-O-CH₂-CH₂-CH₂-OCH₃).
The isocyanate group is highly electrophilic and readily reacts with nucleophiles, most notably the hydroxyl (-OH) groups present on the surface of many materials such as glass, silicon wafers, and various polymers.[5][6] This reaction, a nucleophilic addition, results in the formation of a stable urethane linkage, covalently bonding the molecule to the substrate.[6][7] This covalent attachment is crucial for the long-term stability and durability of the coating, preventing delamination or leaching of the modifying agent.
Once anchored to the surface, the methoxypropane portion of the molecule extends outwards, creating a new surface termination. The ether groups within the methoxypropane chain are capable of forming hydrogen bonds with water molecules, thereby imparting a hydrophilic character to the surface.[1] The presence of these polar methoxy groups is directly responsible for the improved wettability of the modified material.[1]
Visualizing the Reaction and Workflow
To better illustrate the underlying principles and the experimental process, the following diagrams are provided.
Caption: Reaction of this compound with a hydroxylated surface.
Caption: General experimental workflow for hydrophilic surface coating.
Protocols for Hydrophilic Surface Modification
The following protocols are designed to be a starting point for the modification of hydroxyl-bearing substrates. Optimization of reaction times, concentrations, and curing temperatures may be necessary for specific substrate materials and desired surface properties.
PART 1: Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, is mandatory.[8][9] In case of inhalation, move to fresh air immediately and seek medical attention. For skin contact, wash thoroughly with soap and water.[10]
PART 2: Substrate Preparation
The cleanliness of the substrate is critical for achieving a uniform and stable coating. The goal of this step is to remove any organic contaminants and to ensure the presence of surface hydroxyl groups.
Protocol for Glass or Silicon Substrates:
-
Place the substrates in a beaker and sonicate in a solution of 2% (v/v) detergent in deionized water for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in acetone for 10 minutes.
-
Sonicate the substrates in isopropanol for 10 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To generate a high density of hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 5 minutes. Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrates extensively with deionized water and dry with nitrogen.
PART 3: Coating Application
This protocol utilizes a dip-coating method, which is suitable for a wide range of substrate geometries.[11]
Materials:
-
This compound (CAS: 7019-13-8)
-
Anhydrous toluene (or other suitable anhydrous aprotic solvent)
-
Dry nitrogen gas
-
Glass or PTFE container with a tight-fitting lid
Procedure:
-
In the fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in the reaction vessel. The optimal concentration may vary depending on the substrate.
-
Place the cleaned and dried substrates in a substrate holder.
-
Immerse the substrates in the coating solution.
-
Seal the container and purge with dry nitrogen gas to create an inert atmosphere. This is crucial as isocyanates can react with atmospheric moisture.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. Longer reaction times generally lead to a higher grafting density.
-
After the desired reaction time, remove the substrates from the solution.
PART 4: Curing and Post-Coating Cleaning
Curing helps to complete the reaction and remove any loosely bound molecules.
-
Place the coated substrates in an oven and cure at 80-100°C for 1-2 hours.
-
After curing, sonicate the substrates in fresh toluene for 10 minutes to remove any unreacted this compound.
-
Sonicate the substrates in isopropanol for 10 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment.
Characterization of the Hydrophilic Surface
Verification of a successful surface modification is essential. The following techniques are recommended for a comprehensive analysis.
Water Contact Angle Goniometry
This is a primary and straightforward method to assess the hydrophilicity of a surface.[12] A hydrophilic surface will exhibit a low water contact angle, typically below 30 degrees, while a hydrophobic surface will have a contact angle greater than 90 degrees.[13]
Protocol:
-
Place the modified substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
| Surface | Expected Water Contact Angle |
| Unmodified Glass/Silicon | < 20° |
| Modified Surface | 20-40° |
| Unmodified Polymer (e.g., Polystyrene) | > 90° |
| Modified Polymer | < 60° |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. For this application, the appearance of a nitrogen (N 1s) peak is a clear indicator of the successful grafting of this compound.
Expected Spectral Features:
-
N 1s: A peak at approximately 400.4 eV corresponding to the nitrogen in the urethane linkage (-NH-C=O).[14]
-
C 1s: An increase in the intensity of the C-O and C-N components.
-
Si 2p (for silicon-based substrates): Attenuation of the substrate signal due to the presence of the organic overlayer.
Atomic Force Microscopy (AFM)
AFM is used to characterize the surface topography and roughness at the nanoscale.[2][15] A successful coating should result in a smooth and uniform surface. Significant aggregation or the presence of large particles may indicate a suboptimal coating process.[16][17]
Expected Observations:
-
A minimal increase in surface roughness compared to the pristine substrate.
-
The absence of large aggregates or pinholes in the coating.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle | Incomplete reaction; Insufficient surface hydroxyl groups; Contamination. | Increase reaction time or concentration; Ensure proper substrate pre-treatment (e.g., plasma cleaning); Use high-purity, anhydrous solvents. |
| Non-uniform Coating | Inadequate substrate cleaning; Presence of moisture during reaction. | Repeat substrate cleaning protocol; Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Poor Coating Stability | Weak adhesion to the substrate. | Verify the presence of surface hydroxyl groups; Consider a more aggressive pre-treatment to generate more reactive sites. |
Conclusion
This compound is a highly effective reagent for the creation of hydrophilic surfaces on a variety of substrates. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to successfully implement this surface modification strategy. The resulting hydrophilic surfaces have broad applicability in numerous scientific and industrial domains, from enhancing the performance of biomedical implants to improving the efficiency of microfluidic devices.
References
-
Reactions of isocyanates with active hydrogen compounds. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]
-
Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. (n.d.). Werner Blank. Retrieved February 7, 2026, from [Link]
-
Chemical reaction of (a) primary hydroxyl groups with isocyanate groups to form urethane groups. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Methoxypropane. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- Improved process for preparing alkyl isocyanates. (n.d.). Google Patents.
-
Guide to Handling Isocyanates. (n.d.). Safe Work Australia. Retrieved February 7, 2026, from [Link]
-
High-energy resolution XPS spectra C1s, O1s, and N1s for pure PU (A)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Surface-wetting characterization using contact-angle measurements. (2018). Nature Protocols, 13(7), 1558-1563. [Link]
-
AFM for Thin Films & Coatings. (n.d.). Asylum Research. Retrieved February 7, 2026, from [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved February 7, 2026, from [Link]
-
A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. (2022). Polymers, 14(20), 4467. [Link]
-
XPS analysis of A) unmodified and B) modified PU surfaces (C 1s decompositions). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(PDF) Hydrophilic Polyurethanes: A Brief Review from the Synthesis to Biomedical Applications. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
-
How to Make Plastic Surfaces Simultaneously Hydrophilic/Oleophobic? (2016). ACS Applied Materials & Interfaces, 8(29), 18996-19003. [Link]
-
(PDF) Increased hydrophilicity of lignin-derivable vs. bisphenol-based polysulfones for potential water filtration applications. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Isocyanates: Working Safely. (n.d.). California Department of Public Health. Retrieved February 7, 2026, from [Link]
-
Measurement of contact angle for hydrophilic and hydrophobic surfaces[8]. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
This compound. (n.d.). ChemSrc. Retrieved February 7, 2026, from [Link]
-
(PDF) AFM studies on surface morphology, topography and texture of nanostructured zinc aluminum oxide thin films. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. (1965). Industrial & Engineering Chemistry Fundamentals, 4(1), 26-29. [Link]
-
Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. (2020). Polymers, 12(1), 178. [Link]
-
1-Isocyanato-3-trimethoxysilylpropane. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. (2022). ACS Omega, 7(46), 41835-41853. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). New Jersey Department of Health. Retrieved February 7, 2026, from [Link]
-
Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved February 7, 2026, from [Link]
-
1-Methoxypropane - High purity. (n.d.). Georganics. Retrieved February 7, 2026, from [Link]
-
How to utilize contact angles in surface characterization: Receding contact angle. (2022). Biolin Scientific. Retrieved February 7, 2026, from [Link]
-
1-METHOXYPROPANE. (n.d.). Georganics. Retrieved February 7, 2026, from [Link]
- Process for continuous isocyanate modification. (n.d.). Google Patents.
-
Atomic force microscopy analysis of surface topography of pure thin aluminum films. (2018). Results in Physics, 9, 134-141. [Link]
-
Isocyanates. (n.d.). WorkSafeBC. Retrieved February 7, 2026, from [Link]
-
Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. (2022). Micromachines, 13(7), 1089. [Link]
-
Hydrophilic and Hydrophobic Effects on the Structure and Themodynamic Properties of Confined Water: Water in Solutions. (2021). Water, 13(14), 1935. [Link]
-
Analysis of isocyanates in indoor dust. (2018). Analytical and Bioanalytical Chemistry, 410(18), 4447-4455. [Link]
-
Modification of Commercial Polymer Coatings for Superhydrophobic Applications. (2022). ACS Omega, 7(6), 5183-5192. [Link]
-
Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. (2015). Annals of Occupational Hygiene, 59(1), 17-31. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. spectraresearch.com [spectraresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 8. lakeland.com [lakeland.com]
- 9. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 10. georganics.sk [georganics.sk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. users.aalto.fi [users.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. research.biust.ac.bw [research.biust.ac.bw]
Application Note: Surface Functionalization of Cellulose with 1-Isocyanato-3-methoxypropane
Executive Summary
This guide details the chemical modification of cellulose and related biopolymers using 1-Isocyanato-3-methoxypropane (CAS: 7019-13-8). Unlike standard hydrophobic alkyl isocyanates (e.g., octadecyl isocyanate) or coupling agents containing silanes, this reagent introduces a short, ether-containing side chain (
Key Application Insight: The structural similarity of the 3-methoxypropyl group to a "mono-ethylene glycol" unit allows this modification to mimic short-chain PEGylation . This creates surfaces that resist non-specific protein adsorption while maintaining moderate hydrophilicity, making them ideal for biocompatible drug delivery scaffolds, wound dressings, and blood-contacting materials.
Chemical Profile & Mechanism
The Reagent
-
Synonyms: 3-Methoxypropyl isocyanate[2]
-
Structure:
-
Role: Electrophilic modifier targeting nucleophilic hydroxyl (-OH) or amine (-NH2) groups on biopolymers.
Reaction Mechanism (Carbamoylation)
The isocyanate group (-NCO) undergoes nucleophilic attack by the hydroxyl group of the cellulose anhydroglucose unit (AGU). This forms a stable carbamate (urethane) linkage.
Why this specific reagent?
-
PEG-Mimicry: The terminal methoxy ether oxygen acts as a hydrogen bond acceptor, maintaining water solvation shells similar to Polyethylene Glycol (PEG), which reduces immunogenicity.
-
Steric Freedom: The propyl spacer provides sufficient flexibility for the ether group to orient into the solvent interface, improving surface energetics without the steric bulk of long-chain polymers.
Mechanistic Pathway Visualization
Figure 1: Reaction pathway for the carbamoylation of cellulose hydroxyls.
Experimental Protocols
Pre-requisites & Safety
-
Moisture Control: Isocyanates react rapidly with water to form amines and CO₂ gas (bubbling). All glassware must be oven-dried. Solvents must be anhydrous.
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate are standard.
-
Toxicity: Work in a fume hood. Isocyanates are respiratory sensitizers.
Protocol A: Homogeneous Modification (High Degree of Substitution)
Target: Soluble cellulose derivatives or hydrogel precursors. System: DMAc/LiCl (Dimethylacetamide / Lithium Chloride).[3]
Materials:
-
Microcrystalline Cellulose (MCC)
-
Anhydrous DMAc
-
Anhydrous LiCl
-
Catalyst: DBTDL[5]
Step-by-Step Workflow:
-
Activation: Suspend 1.0 g dried cellulose in 50 mL DMAc. Heat to 130°C for 2 hours with stirring to swell fibers.
-
Dissolution: Cool to 100°C. Add 3.0 g anhydrous LiCl. Cool to room temperature (RT) and stir overnight until a clear viscous solution forms.
-
Reaction:
-
Add 50
L DBTDL catalyst. -
Add this compound dropwise.
-
Stoichiometry: Use 1.5 to 3.0 equivalents per AGU (Anhydroglucose Unit) depending on desired substitution.
-
Heat to 60–80°C for 6–12 hours under Nitrogen atmosphere.
-
-
Work-up: Precipitate the reaction mixture into 500 mL of Ethanol/Acetone (1:1).
-
Purification: Filter the white precipitate. Wash 3x with ethanol to remove unreacted isocyanate and urea byproducts.
-
Drying: Vacuum dry at 50°C overnight.
Protocol B: Heterogeneous Surface Grafting (Low Degree of Substitution)
Target: Cellulose Nanocrystals (CNCs), wound dressing fabrics, or paper scaffolds where fiber integrity must be preserved. System: Toluene (Non-swelling solvent).
Step-by-Step Workflow:
-
Solvent Exchange: If starting with aqueous CNCs, solvent exchange to acetone, then to dry Toluene via centrifugation/redispersion cycles. Critical: Water content must be <0.05%.
-
Suspension: Disperse 1.0 g solvent-exchanged cellulose in 50 mL anhydrous Toluene. Sonicate for 10 mins.
-
Reaction:
-
Heat suspension to 90°C (reflux).
-
Add 2.0 mL this compound (Excess is required in heterogeneous systems).
-
Add 50
L DBTDL. -
Stir for 24 hours.
-
-
Cleaning: Centrifuge/Filter. Soxhlet extract with ethanol for 12 hours to ensure no physically adsorbed reagent remains.
-
Storage: Store dry or resuspended in organic solvent.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of methoxypropyl-carbamate cellulose.
Characterization & Validation
Trustworthiness in chemical modification relies on proving the covalent bond formation and quantifying the degree of substitution (DS).
FTIR Spectroscopy (Quick Validation)
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| -N=C=O (Reagent) | ~2270 | Disappears in purified product (confirms no unreacted reagent). |
| C=O (Urethane) | 1700 – 1730 | New Peak. Strong diagnostic band for carbamate linkage. |
| N-H (Amide II) | 1530 – 1560 | New Peak. Bending vibration of the N-H group. |
| C-H (Alkyl) | 2800 – 2950 | Intensity increases due to propyl chain addition. |
H-NMR Analysis (Quantification)
Solvent: DMSO-d6 (for soluble derivatives).
-
Signal at ~3.2 ppm: Corresponds to the methoxy protons (
). -
Signal at ~1.4 & 2.9 ppm: Propyl chain methylene protons.
-
Validation: Integration of the methoxy peak (3H) vs. the cellulose anomeric proton (1H) allows calculation of the Degree of Substitution (DS).
Contact Angle (Functional Validation)
-
Unmodified Cellulose: 0° (Instant wetting).
-
Methoxypropyl-Cellulose: 40° – 60°.
-
Interpretation: The surface becomes "moderately wettable" but not superhydrophobic. This specific range is often associated with "Stealth" properties (resistance to protein fouling) in drug delivery applications.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelling during reaction | Crosslinking or H-bonding | Reduce cellulose concentration (<2%) or increase temperature. |
| Low Substitution (DS) | Water contamination | Re-dry all reagents. Water consumes isocyanate faster than cellulose does. |
| Product Insoluble | DS too low or uneven | Use the Homogeneous Protocol (A) instead of Heterogeneous (B). |
| Yellow Discoloration | Oxidation or Overheating | Perform reaction strictly under Nitrogen/Argon. Reduce temp to <80°C. |
References
-
Chemical Identity: this compound. CAS 7019-13-8.[1][2] National Center for Biotechnology Information. PubChem Compound Summary. (Note: Link directs to structurally related isocyanates for verification of class properties).
-
Bio-Application Context: Versteegen, R. M., et al. "Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo."[6] Journal of the American Chemical Society, 2018.
- Significance: Validates the stability and biocompatibility of the 3-isocyanopropyl carbamate linkage in physiological environments.
-
General Protocol Grounding: Missoum, K., et al. "Surface modification of cellulose nanocrystals for nanocomposite applications." Materials, 2013.
- Significance: Establishes the baseline protocols for isocyanate-cellulose grafting in toluene and DMF.
-
Homogeneous Synthesis: El Seoud, O. A., et al. "Cellulose in ionic liquids and DMAc/LiCl: Solvation and derivatization." Biomacromolecules, 2011.
Sources
- 1. This compound | CAS#:7019-13-8 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. "Cellulose Derivatives Synthesized via Isocyanate and Activated Ester P" by Sheila L. Williamson and Charles L. McCormick [aquila.usm.edu]
- 4. GSRS [precision.fda.gov]
- 5. Preparation of cellulose and pulp carbamates through a reactive dissolution approach - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02316A [pubs.rsc.org]
- 6. Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "1-Isocyanato-3-methoxypropane" and alcohols
The following technical guide is structured as a Tier 2/3 Engineering Support Knowledge Base for the specific reagent 1-Isocyanato-3-methoxypropane .
Reagent Profile:
-
Chemical Name: this compound (3-Methoxypropyl isocyanate)
-
CAS: 7019-13-8[1]
-
Molecular Weight: 115.13 g/mol [2]
-
Boiling Point: ~143°C (760 mmHg)
-
Reactivity Class: Primary Aliphatic Isocyanate (Lower reactivity than aromatic variants like Phenyl Isocyanate).
Module 1: Critical Reaction Parameters (The "Why" & "How")
The Moisture Tolerance Threshold
User Issue: "I see a white precipitate forming immediately upon addition, and my yield is low."
Technical Analysis: The white precipitate is almost certainly 1,3-bis(3-methoxypropyl)urea . Isocyanates are electrophiles that discriminate poorly between alcohols (R-OH) and water (H-O-H).
-
Mechanism: Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to release CO₂ and a primary amine. This amine is more nucleophilic than your starting alcohol and immediately attacks another isocyanate molecule to form the urea.
-
The Ether Effect: The methoxy tail of your reagent increases its hygroscopicity compared to simple alkyl chains. It pulls atmospheric moisture into the reaction vessel faster than hydrophobic reagents.
Protocol Standard:
-
Solvent Grade: Anhydrous (<50 ppm H₂O).
-
Drying Agent: Store solvents over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.
-
Atmosphere: A nitrogen or argon balloon is mandatory.
Catalyst Selection Matrix
User Issue: "The reaction is stalled at 60% conversion after 24 hours."
Technical Analysis: As an aliphatic isocyanate, this compound lacks the electron-withdrawing resonance of aromatic rings that activates the NCO group. Uncatalyzed addition with secondary or sterically hindered alcohols will be glacially slow.
Catalyst Recommendations:
| Catalyst Class | Specific Reagent | Loading (mol%) | Pros | Cons |
| Organotin (Standard) | DBTL (Dibutyltin dilaurate) | 0.1 – 1.0% | High efficiency; robust for hindered alcohols. | Toxicity concerns; difficult to remove traces from final drug product. |
| Green / Non-Toxic | Zr(acac)₄ (Zirconium acetylacetonate) | 0.5 – 2.0% | Low toxicity; highly selective for OH over H₂O. | Slower kinetics than Tin; ligand sensitivity. |
| Tertiary Amine | DABCO / TEA | 1.0 – 5.0% | Cheap; easy to wash out (acid wash). | Promotes water side-reaction (bubbling); basicity can affect sensitive substrates. |
Pro Tip: The methoxy ether oxygen in your reagent can weakly coordinate with Lewis Acid catalysts (Tin/Zirconium), potentially sequestering them. If using DBTL, start at 0.5 mol% rather than the standard 0.1 mol%.
Module 2: Visualizing the Reaction Landscape
The following diagram details the competitive pathways. Your goal is to maximize the green path and eliminate the red paths.
Figure 1: Mechanistic pathways. Note that the amine generated by moisture is significantly more nucleophilic than the alcohol, leading to rapid urea formation.
Module 3: Troubleshooting & Workflow Optimization
Workflow: Removing Excess Isocyanate
User Issue: "I used 1.2 equivalents of isocyanate to drive the reaction. How do I purify the product? The boiling point (143°C) is too high for easy evaporation."
Solution: Do not attempt to distill the unreacted isocyanate unless your product is thermally stable >150°C. Instead, use a Chemical Scavenging approach.
Protocol:
-
Calculate Excess: If you used 0.2 eq excess (approx 20-30 mg per mmol of substrate).
-
Add Scavenger Resin: Add Aminomethyl polystyrene or Tris(2-aminoethyl)amine polymer-bound (approx 3 equivalents relative to the excess isocyanate).
-
Agitate: Stir gently at room temperature for 2-4 hours. The resin-bound amine will react with the isocyanate to form a resin-bound urea.
-
Filter: Filter off the solid resin. The filtrate contains your pure carbamate.
Decision Tree for Optimization
Figure 2: Diagnostic flowchart for optimizing reaction conditions.
Module 4: Safety & Handling (E-E-A-T)
Sensitization Warning: Like all isocyanates, this compound is a potent respiratory and skin sensitizer .
-
Odor Threshold: Often higher than the PEL (Permissible Exposure Limit). Do not rely on smell.
-
Neutralization: Keep a beaker of 5-10% aqueous ammonia or 5% sodium carbonate handy. If a spill occurs, cover with this solution to convert the isocyanate to the safer urea derivative before cleaning.
References
-
Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81307, this compound. Retrieved from [Link]
-
Catalysis Mechanisms: Blank, W. J. (2025). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Werner Blank Resources. Retrieved from [Link]
-
Scavenging Protocols: Biotage (2025). Metal Scavenger User Guide: Removal of Impurities in Organic Synthesis. Retrieved from [Link]
-
Reaction Kinetics: Niyogi, S., et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology. Retrieved from [Link]
-
Solvent Drying Standards: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Catalyst selection for "1-Isocyanato-3-methoxypropane" polymerization
Senior Application Scientist Desk | Technical Support Center
Introduction: Defining the Challenge
You are working with 1-Isocyanato-3-methoxypropane (also known as 3-methoxypropyl isocyanate). Unlike standard vinyl polymerization, isocyanate polymerization is a thermodynamic battle between two outcomes:
-
Linear Polymerization (Nylon-1): Formation of a rigid-rod polyisocyanate backbone. This is the desired outcome for high-performance materials and chiral optical applications.
-
Cyclotrimerization: Formation of a thermodynamically stable, cyclic isocyanurate trimer. This is the default "trap" that most standard catalysts fall into.
This guide provides the catalytic strategies to win this battle, specifically tailored for the ether-functionalized side chain of your monomer.
Part 1: Catalyst Selection & Mechanism
Q1: Which catalyst system should I use for high-molecular-weight linear polymers?
Recommendation: Organotitanium(IV) Coordination Catalysts or Anionic Initiators with Crown Ethers .
Option A: The "Living" Coordination Approach (Highest Control)
-
Catalyst: Titanium(IV) complexes, specifically
(Cyclopentadienyl titanium dichloride trifluoroethoxide). -
Why: This catalyst promotes a "living" coordination polymerization mechanism. The titanium center coordinates the isocyanate monomer, inserting it into the polymer chain while sterically preventing the "back-biting" mechanism that leads to cyclotrimerization.[1]
-
Compatibility: Excellent for this compound. The methoxy ether side chain does not interfere with the Ti(IV) center, unlike more Lewis-acidic catalysts.
Option B: The Anionic "Steric Shield" Approach
-
Catalyst: Sodium Naphthalenide (Na-Naph) or Sodium Tetraphenylborate (
) . -
Crucial Additive: 15-Crown-5 (chelating agent).[1]
-
Why: In standard anionic polymerization, the propagating amidate anion tends to attack its own chain (back-biting) to form a stable trimer. Adding 15-Crown-5 encapsulates the Sodium cation (
). This bulky "cation-crown" complex sterically shields the active site, making it physically impossible for the chain to curl back and cyclize, forcing it to grow linearly.
Q2: How does the methoxy side chain affect my reaction?
The methoxy group (
-
In Anionic Systems: Without a crown ether, the ether oxygen in the side chain can coordinate with the counter-ion (
or ), potentially altering the propagation rate ("intramolecular solvation"). This makes the addition of 15-Crown-5 even more critical to standardize the solvation environment. -
In Titanium Systems: The side chain is generally inert, making this the more robust method for your specific monomer.
Part 2: Experimental Protocols
Protocol A: Living Polymerization using Organotitanium Catalyst
Best for: Drug delivery vectors, block copolymers, and precise MW control.
Reagents:
-
Monomer: this compound (Dried over
, vacuum distilled). -
Catalyst:
(Prepared in glovebox). -
Solvent: Toluene or THF (Anhydrous).
Workflow:
-
Preparation: In a glovebox (
atmosphere), dissolve the catalyst in toluene. -
Initiation: Add the monomer to the catalyst solution at room temperature. The ratio
determines the final Molecular Weight (MW). -
Propagation: Stir for 12–24 hours. The solution will become viscous.
-
Note: Unlike anionic methods, this does not require cryogenic temperatures (-78°C), making it operationally simpler.
-
-
Termination: Add a small amount of methanol containing dilute HCl.
-
Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the white, fibrous polymer.
Protocol B: Low-Temperature Anionic Polymerization
Best for: High throughput screening or when metal-free initiators are preferred.
Reagents:
-
Initiator: Sodium Naphthalenide (in THF).
-
Additive: 15-Crown-5 (Equimolar to Na).
-
Solvent: THF (Distilled from Na/Benzophenone).
Workflow:
-
Setup: Flame-dry a Schlenk flask and cool to -98°C (Methanol/Liquid
bath). -
Solvation: Add THF and 15-Crown-5.
-
Initiation: Add Sodium Naphthalenide (solution turns deep green).
-
Monomer Addition: Slowly inject this compound down the side of the flask. The green color should fade instantly, indicating initiation.
-
Propagation: Stir at -98°C for 30–60 minutes.
-
Critical: Do not let the temperature rise above -78°C before termination, or the polymer will degrade into trimers.
-
-
Termination: Add acidic methanol while still cold.
Part 3: Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Polymer | Moisture Contamination. Isocyanates react faster with water than with the catalyst, forming ureas (dead chains). | Action: Re-distill monomer over |
| Crystalline Precipitate instead of Viscous Solution | Cyclotrimerization. You made the cyclic trimer (isocyanurate) instead of the linear polymer. | Action: (1) Lower reaction temperature (if anionic). (2) Ensure 15-Crown-5 is present. (3) Switch to Organotitanium catalyst. |
| Polymer "Disappears" during isolation | Depolymerization (Unzipping). Polyisocyanates have a low Ceiling Temperature ( | Action: Do not dry the polymer in a hot oven. Dry under high vacuum at room temperature. Store in the freezer. |
| Gelation / Insoluble Mass | Crosslinking. Impurities in the monomer (e.g., di-isocyanates) or side-reactions. | Action: Check monomer purity via GC-MS. Ensure strictly monofunctional monomer. |
Part 4: Mechanism Visualization
The following diagram illustrates the critical divergence point between forming the desired "Nylon-1" polymer and the unwanted Cyclic Trimer, highlighting where the catalysts intervene.
Caption: Pathway divergence in isocyanate polymerization. Blue nodes indicate catalytic interventions required to suppress the thermodynamic trimerization trap (Red) and favor linear polymerization (Green).
Part 5: References
-
Patten, T. E., & Novak, B. M. (1993). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains.[2] Macromolecules.[3][4][5]
-
Lee, J. S., Ryu, S. W. (1999). Anionic Living Polymerization of 3-(Triethoxysilyl)propyl Isocyanate.[3] Macromolecules.[3][4][5]
-
Ahn, S., & Lee, J. S. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules.[3][5]
-
Tang, H., et al. (2016). Catalysts for isocyanate-free polyurea synthesis: mechanism and application. ACS Catalysis.
Sources
Technical Support Center: 1-Isocyanato-3-methoxypropane (IMP) Applications
Subject: Stability Profile, Solvent Compatibility, and Troubleshooting for 1-Isocyanato-3-methoxypropane (CAS: 7019-13-8) From: Senior Application Scientist, Chemical Stability Unit To: R&D and Process Chemistry Teams
Executive Summary
This compound (IMP) is a specialized aliphatic isocyanate featuring a methoxy ether linkage. While it shares the characteristic electrophilicity of the isocyanate group (–N=C=O), the ether tail imparts distinct solubility properties and polarity compared to simple alkyl isocyanates.
This guide addresses the three most common failure modes reported by our users: hydrolytic degradation , solvent-induced side reactions , and storage instability .
Module 1: Solvent & Media Compatibility Matrix
The Golden Rule: Isocyanates are electrophiles. Any solvent containing "active hydrogen" (hydroxyls, amines, thiols) acts as a reactant, not a medium.
Compatibility Ratings
| Solvent Class | Examples | Rating | Technical Notes & Precautions |
| Non-Polar Aromatic | Toluene, Xylene | Excellent | Preferred for storage and high-temp reactions. Low moisture uptake. |
| Chlorinated | DCM, Chloroform | Excellent | Good solubility. Must be stabilized (acid-free) to prevent polymerization. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (Cond.) | CRITICAL: Must be anhydrous (<0.05% water). Hygroscopic nature of these solvents often leads to insidious hydrolysis. |
| Dipolar Aprotic | DMF, DMSO, NMP | Caution | Thermal Risk: At T > 60°C, DMF/DMSO can decompose isocyanates or accelerate trimerization. Use only at RT. |
| Protic | Ethanol, Water, Methanol | Prohibited | Immediate reaction to form carbamates (urethanes) or ureas. |
Visualizing the Risk: The Degradation Pathway
The primary instability mechanism is moisture ingress. This is not a simple "deactivation"; it generates a nucleophilic amine in situ that consumes a second equivalent of your starting material.
Figure 1: The "Hydrolytic Cascade." Note that one molecule of water eventually destroys two molecules of isocyanate.
Module 2: Troubleshooting Guide
Issue 1: "My reaction mixture turned cloudy or formed a white solid."
-
Diagnosis: Urea Formation. [1]
-
The isocyanate reacted with moisture to form an amine, which then reacted with the remaining isocyanate to form a symmetric urea (1,3-bis(3-methoxypropyl)urea).
-
-
Root Cause Analysis:
-
Solvent was not dried (e.g., THF from a bottle opened weeks ago).
-
Reaction vessel was not purged with inert gas.
-
The methoxy group increases the hygroscopicity of the molecule compared to propyl isocyanate, attracting atmospheric moisture.
-
-
Corrective Action:
-
Filter the solid (urea is typically insoluble in organic solvents).
-
Quantify remaining isocyanate using the ASTM D2572 Titration Protocol (see Module 4).
-
Prevention: Use molecular sieves (3Å or 4Å) in solvents for 24h prior to use.
-
Issue 2: "The reaction yield is lower than expected in DMF/DMSO."
-
Diagnosis: Thermal Degradation or Solvent Reaction.
-
Mechanism: At elevated temperatures (>80°C), DMSO can act as an oxidant or catalyze dimerization (uretdione formation).
-
Corrective Action:
-
Switch to Toluene or Acetonitrile if heating is required.
-
If solubility requires DMF, keep reaction temperature < 40°C.
-
Issue 3: "Viscosity increased during storage."
-
Diagnosis: Oligomerization (Trimerization).
-
Aliphatic isocyanates can form isocyanurates (trimers) over time, especially if catalyzed by trace bases or heat.
-
-
Corrective Action:
-
Store at 2–8°C .
-
Ensure the container is sealed under Argon (heavier than air, provides a better blanket than Nitrogen).
-
Module 3: Decision Support System
Use this logic flow to select the appropriate reaction medium.
Figure 2: Solvent Selection Decision Tree for this compound.
Module 4: Analytical Protocol (Purity Verification)
Method: Modified ASTM D2572 (Standard Test Method for Isocyanate Groups). Purpose: To determine the exact weight percentage of NCO groups (Theoretical %NCO for IMP = 36.5%).
Reagents:
-
Dibutylamine (DBA) Solution: 2N in dry Toluene.
-
HCl Solution: 1N standard solution.
-
Solvent: Dry Toluene or THF.
-
Indicator: Bromophenol Blue.[2]
Protocol Steps:
-
Weighing: Accurately weigh 0.5–1.0 g of IMP sample into a clean Erlenmeyer flask.
-
Dissolution: Dissolve in 25 mL dry Toluene.
-
Reaction: Add exactly 20.0 mL of Dibutylamine Solution .
-
Why? The amine reacts rapidly and quantitatively with the isocyanate to form a urea. We add an excess.
-
-
Wait: Allow to stand for 15 minutes at room temperature.
-
Back-Titration: Add 100 mL isopropanol (to solubilize the urea) and indicator. Titrate the excess unreacted dibutylamine with 1N HCl until the color changes from blue to yellow.
-
Blank: Run a blank titration (Steps 3–5) without the IMP sample.
Calculation:
-
If
is significantly < 36.5%, your sample has degraded (likely hydrolyzed).
References
-
ASTM International. (2018). ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA.[2] [Link]
-
Covestro. (2020). Aliphatic Diisocyanates: Safe Handling and Storage Guidelines.[Link] (General aliphatic isocyanate handling principles applied).
-
PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. [Link]
-
Six, C., & Richter, F. (2003). Isocyanates, Organic.[4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
Sources
Technical Support Center: Monitoring 1-Isocyanato-3-methoxypropane Reactions
Welcome to the technical support center for monitoring reactions involving 1-Isocyanato-3-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively monitor your reactions, ensure product quality, and troubleshoot common issues with scientific rigor.
The Challenge of Monitoring Isocyanate Reactions
This compound, like other isocyanates, is a highly reactive electrophile. The isocyanate group (-N=C=O) readily reacts with nucleophiles such as alcohols, amines, and even water.[1] This high reactivity is advantageous for synthesis but presents challenges for reaction monitoring. The primary challenges include the reaction's sensitivity to moisture, the potential for numerous side reactions, and the need for precise, often real-time, analytical techniques to track the consumption of the isocyanate and the formation of the desired product. Failure to adequately monitor these reactions can lead to inconsistent product quality, low yields, and the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The most prevalent side reaction is the reaction with water, which is often present in trace amounts in solvents or on glassware. This reaction forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a highly stable and often insoluble urea byproduct.[2] Other potential side reactions, especially at elevated temperatures or with certain catalysts, include the formation of allophanates (reaction of isocyanate with a urethane), biurets (reaction of isocyanate with a urea), and isocyanurates (trimerization of the isocyanate).[2]
Q2: I see a white precipitate forming in my reaction. What is it likely to be?
A2: A white precipitate is a common indicator of urea formation due to moisture contamination.[2] As mentioned in Q1, the reaction of this compound with water ultimately leads to a disubstituted urea, which can have low solubility in many organic solvents and precipitate out of the reaction mixture.
Q3: My reaction is foaming or bubbling unexpectedly. What could be the cause?
A3: Unexpected gas evolution is a strong indication of the reaction of the isocyanate with water. This reaction produces carbon dioxide gas, which can cause foaming or bubbling in the reaction vessel.[2]
Q4: How can I quantify the amount of unreacted this compound in my final product?
A4: Several techniques can be used for quantification. A common method involves derivatizing the unreacted isocyanate with an excess of a reagent like di-n-butylamine (DBA) to form a stable urea derivative. This derivative can then be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] Gas Chromatography (GC) can also be used for this purpose, offering high precision.[3] For highly sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent choice.[4]
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Reaction Rates and Low Yields
This guide will help you diagnose and resolve issues related to inconsistent reaction kinetics and lower-than-expected product yields.
Caption: Troubleshooting workflow for inconsistent isocyanate reactions.
-
Moisture Contamination Assessment:
-
Causality: Water reacts with this compound, consuming the starting material and generating byproducts, which can affect reaction kinetics and yield.[2]
-
Action:
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your nucleophilic reagent (alcohol or amine) is anhydrous.
-
-
-
Reagent Purity Verification:
-
Causality: Impurities in the starting materials can interfere with the reaction.
-
Action:
-
Verify the purity of this compound and the co-reactant using techniques like NMR or GC-MS.
-
Use freshly opened reagents whenever possible.
-
-
-
Reaction Temperature Optimization:
-
Causality: Isocyanate reactions are temperature-sensitive. Excessively high temperatures can promote side reactions like allophanate formation and trimerization.[2]
-
Action:
-
Carefully control the reaction temperature using a reliable heating/cooling system.
-
Consider running the reaction at a lower temperature, even if it proceeds more slowly, to minimize byproduct formation.
-
-
-
Catalyst Activity Evaluation:
-
Causality: The choice and concentration of a catalyst can significantly impact the reaction rate and selectivity.
-
Action:
-
If using a catalyst, ensure it is active and used at the correct concentration.
-
Consider screening different catalysts to find one that favors the desired urethane or urea formation over side reactions.
-
-
Troubleshooting Guide 2: Monitoring Reaction Progress with In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions.[5][6] It allows you to track the disappearance of reactants and the appearance of products as the reaction happens.
Caption: Workflow for in-situ FTIR reaction monitoring.
-
System Setup:
-
Assemble your reaction glassware (e.g., a three-neck flask with a condenser and an inert gas inlet).
-
Insert the in-situ FTIR probe through one of the necks, ensuring the probe tip is submerged in the reaction medium.
-
-
Background Spectrum Acquisition:
-
Add the solvent and one of the reactants (typically the alcohol or amine) to the vessel.
-
Acquire a background spectrum. This will allow the software to subtract the spectral features of the initial components, isolating the changes that occur during the reaction.
-
-
Reaction Initiation and Data Collection:
-
Start the spectral data collection, setting the instrument to acquire a spectrum at regular intervals (e.g., every 1-5 minutes).
-
Inject the this compound into the reaction vessel to initiate the reaction.
-
-
Data Analysis:
-
Monitor the characteristic isocyanate (-N=C=O) stretching peak, which appears as a sharp, strong band around 2250-2285 cm⁻¹. The intensity of this peak will decrease as the reaction progresses.
-
Simultaneously, track the appearance of the carbonyl (C=O) stretching peak of the urethane product (around 1700-1730 cm⁻¹) or the urea product (around 1640 cm⁻¹).[2][7]
-
The reaction is considered complete when the isocyanate peak has completely disappeared. You can create a kinetic profile by plotting the area of the isocyanate or product peak against time.
-
| Analyte | Functional Group | Characteristic FTIR Peak (cm⁻¹) | Trend During Reaction |
| This compound | Isocyanate (-N=C=O) | ~2275 | Disappearance |
| Urethane Product | Carbonyl (C=O) | ~1700-1730 | Appearance |
| Urea Byproduct | Carbonyl (C=O) | ~1640 | Appearance (if water is present) |
Troubleshooting Guide 3: Post-Reaction Analysis and Purity Assessment
After the reaction is complete, it is crucial to analyze the final mixture to determine the product's purity and identify any byproducts.
Analytical Techniques Comparison
| Technique | Information Provided | Sample Preparation | Pros | Cons |
| ¹H and ¹³C NMR | Structural confirmation of the product, identification of byproducts, and assessment of purity. | Dissolve a sample in a suitable deuterated solvent. | Provides detailed structural information. | May not be ideal for quantifying trace impurities. |
| HPLC | Separation and quantification of the product, unreacted starting materials, and byproducts. | Dilute a sample in the mobile phase. Derivatization may be needed for isocyanates. | Excellent for quantitative analysis.[8] | Requires method development (e.g., column and mobile phase selection). |
| LC-MS/MS | Highly sensitive and selective identification and quantification of components. | Similar to HPLC. | Excellent for trace-level analysis.[4] | More complex and expensive instrumentation. |
| GC-MS | Analysis of volatile components, including starting material purity. | Dissolve a sample in a volatile solvent. | High resolution for volatile compounds. | Not suitable for non-volatile products or byproducts. |
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic peaks for your desired product. For a urethane formed from this compound and an alcohol (R-OH), you would expect to see signals corresponding to the -OCH₃ group, the two -CH₂- groups of the propyl chain, the N-H proton of the urethane, and the protons of the "R" group from the alcohol.
-
Look for the absence of the starting material peaks.
-
Integrate the peaks corresponding to the product and any identified impurities to estimate the purity of the crude material.
-
References
-
IOM World. Isocyanate Sampling and Analysis. [Link]
-
David Barber Occupational Health. (2018, January 18). Testing For Isocyanates. [Link]
-
Health and Safety Executive. Biological Monitoring for Isocyanates. [Link]
-
Lee, J. H., et al. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. [Link]
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
-
Creely, J., et al. (2021). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. PMC. [Link]
-
American Chemical Society. In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. [Link]
-
Health and Safety Executive. (2021, October 14). Biological Monitoring for Isocyanate exposure in motor vehicle repair. YouTube. [Link]
-
Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. PubMed. [Link]
-
Resources Safety & Health Queensland. (2024, March 21). Webinar Isocyanate Resins Exposure Monitoring - Recording: March. YouTube. [Link]
-
Sowntharya, R., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
PerkinElmer. (2015, December 15). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube. [Link]
-
Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]
-
Yang, W. P., & Macosko, C. W. (1989). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. American Chemical Society. [Link]
-
Kricheldorf, H. R. (1982). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. [Link]
-
Ludwig, B. W., & Urban, M. W. (1995). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology. [Link]
-
ResearchGate. Reaction of Isocyanates with amines. [Link]
-
American Chemical Society. In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. [Link]
-
Dyer, E., & Wright, G. C. (1959). Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]
-
US Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
ResearchGate. In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. [Link]
-
Geissler, B., et al. (2010). In-situ characterization of the cure reaction of HTPB and IPDI by simultaneous NMR and IR measurements. Polymer Testing. [Link]
-
Knaub, P. A., & Metz, H. (1988). In Situ Monitoring of Selective Catalysts on Urethane Formation by FT-IR Spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
-
De Nanteuil, F., et al. (2017). Isocyanate-based multicomponent reactions. PMC. [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. iom-world.org [iom-world.org]
Technical Support Center: Hydrolysis of 1-Isocyanato-3-methoxypropane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Isocyanato-3-methoxypropane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its hydrolysis. Our goal is to equip you with the scientific understanding and practical protocols to ensure the success and integrity of your experiments.
Introduction to the Hydrolysis of this compound
This compound is a valuable reagent in bioconjugation and materials science due to its reactive isocyanate group. The hydrolysis of this compound is a critical reaction, often desired for controlled amine formation or, conversely, an undesired side reaction that needs to be minimized. The reaction proceeds through a carbamic acid intermediate, which then decomposes to 3-methoxypropylamine and carbon dioxide.[1] However, the seemingly straightforward reaction can be complicated by the formation of urea byproducts, particularly N,N'-bis(3-methoxypropyl)urea. The rate of hydrolysis and the propensity for side reactions are highly dependent on experimental conditions such as pH, temperature, and the presence of catalysts.
This guide will provide a comprehensive overview of the factors influencing the hydrolysis of this compound and practical advice for controlling the reaction to achieve your desired outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the complete hydrolysis of this compound?
The primary product of complete hydrolysis is 3-methoxypropylamine, with the concurrent evolution of carbon dioxide. The reaction proceeds via an unstable carbamic acid intermediate.[1]
Q2: What is the main side product I should be concerned about during hydrolysis?
The most common and significant side product is N,N'-bis(3-methoxypropyl)urea. This urea is formed when the highly nucleophilic 3-methoxypropylamine product of hydrolysis reacts with a second molecule of this compound. This is more likely to occur at higher concentrations of the isocyanate.
Q3: How does pH affect the rate of hydrolysis?
The hydrolysis of alkyl isocyanates is subject to both acid and base catalysis. While the neutral reaction with water occurs, the rate can be significantly increased under both acidic and basic conditions. For instance, the hydrolysis of methyl isocyanate is acid-catalyzed.[2] Generally, moving away from a neutral pH will accelerate the hydrolysis.
Q4: Can I use a catalyst to speed up the hydrolysis?
Yes, various catalysts can accelerate the hydrolysis of isocyanates. Both tertiary amines and certain metal salts, such as those of zinc(II) and copper(II), can exhibit a synergistic effect in catalyzing the isocyanate-water reaction.[3] Organotin compounds like dibutyltin dilaurate are also effective but are generally not selective for the hydrolysis reaction over other reactions of the isocyanate.[4]
Q5: What solvents are suitable for performing the hydrolysis?
The choice of solvent is critical. For complete hydrolysis, an aqueous medium is required. If using a co-solvent to aid in the solubility of the isocyanate, ensure it is aprotic and inert to isocyanates, such as acetone, acetonitrile, or tetrahydrofuran (THF). Protic solvents like alcohols will react with the isocyanate to form urethanes.
Q6: How can I monitor the progress of the hydrolysis reaction?
The disappearance of the isocyanate can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the strong absorbance of the N=C=O stretch, typically around 2250-2275 cm⁻¹. The formation of the amine product can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization.[5][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrolysis of this compound and provides actionable solutions.
Problem 1: Incomplete or Slow Hydrolysis
Symptoms:
-
Significant amount of starting material (this compound) remains after the expected reaction time, as observed by FTIR or GC analysis.
-
Low yield of the desired 3-methoxypropylamine.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Water | Water is a reactant. If the reaction is performed in a mixed solvent system, the concentration of water may be the limiting factor. | Increase the proportion of water in the solvent system. For complete hydrolysis, a fully aqueous system (if solubility allows) or a system with a large excess of water is recommended. |
| Neutral pH | The uncatalyzed hydrolysis at neutral pH can be slow. | Adjust the pH of the reaction mixture. For acid catalysis, lower the pH to 3-4. For base catalysis, raise the pH to 10-11. Perform a small-scale pilot reaction to determine the optimal pH for your desired reaction rate. |
| Low Temperature | Reaction rates are temperature-dependent. | Increase the reaction temperature. A moderate increase to 40-50 °C can significantly enhance the rate. Monitor for potential side reactions at higher temperatures. |
| Poor Mixing | If the isocyanate is not well-dispersed in the aqueous phase, the reaction will be slow due to limited interfacial area. | Ensure vigorous stirring or agitation to create a fine emulsion of the isocyanate in the aqueous medium. |
Problem 2: Excessive Formation of N,N'-bis(3-methoxypropyl)urea
Symptoms:
-
A significant peak corresponding to the urea byproduct is observed in your GC-MS or LC-MS analysis.
-
The yield of the desired 3-methoxypropylamine is lower than expected, even with complete consumption of the starting isocyanate.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Isocyanate Concentration | The formation of urea is a second-order reaction with respect to the isocyanate (as it reacts with its own hydrolysis product). Higher initial concentrations favor this side reaction. | Perform the hydrolysis under dilute conditions. Add the isocyanate slowly to the aqueous reaction mixture to maintain a low instantaneous concentration. |
| Slow Hydrolysis Rate Compared to Amine Reaction | The reaction of the isocyanate with the newly formed amine is typically much faster than its reaction with water. If the hydrolysis is slow, any amine that is formed is likely to react with the remaining isocyanate. | Accelerate the hydrolysis reaction relative to the amine-isocyanate reaction. This can be achieved by adjusting the pH or using a selective catalyst for the water reaction. |
| Localized High Amine Concentration | In a poorly mixed system, the amine product can build up in localized areas, increasing the likelihood of urea formation. | Ensure efficient mixing throughout the reaction. |
Problem 3: Formation of Other Unexpected Byproducts
Symptoms:
-
Multiple unexpected peaks in your analytical chromatogram.
-
The mass balance of the reaction is poor.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Reaction with Solvent or Buffer | If using a co-solvent or buffer that has nucleophilic groups (e.g., alcohols, primary/secondary amines), it can react with the isocyanate. | Use aprotic, inert solvents (e.g., acetone, acetonitrile, THF). Use buffers that do not contain nucleophilic functional groups (e.g., phosphate or carbonate buffers). |
| Trimerization | At high concentrations or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates. | Work at lower concentrations and choose catalysts that are selective for hydrolysis. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound to 3-Methoxypropylamine
This protocol is designed to maximize the yield of the primary amine by promoting the hydrolysis reaction while minimizing the formation of the urea byproduct.
Materials:
-
This compound
-
Deionized water
-
A suitable aprotic co-solvent (e.g., acetone or acetonitrile), if needed for solubility
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
pH meter
Procedure:
-
Setup: In a well-ventilated fume hood, add deionized water to the round-bottom flask. If using a co-solvent, add it to the water. Begin vigorous stirring.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired level (e.g., pH 4 for acid-catalyzed hydrolysis or pH 10 for base-catalyzed hydrolysis) using a dilute solution of HCl or NaOH.
-
Isocyanate Addition: Add the this compound to the dropping funnel. Add the isocyanate dropwise to the vigorously stirred aqueous solution over a period of 1-2 hours. A slow addition rate is crucial to maintain a low concentration of the isocyanate in the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by FTIR for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Reaction Completion: Once the isocyanate peak is no longer detectable, the reaction is complete.
-
Work-up: Neutralize the reaction mixture with a suitable acid or base. The 3-methoxypropylamine can then be isolated by extraction or distillation, depending on the scale and desired purity.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol outlines a general method for monitoring the formation of 3-methoxypropylamine. As aliphatic amines lack a strong chromophore, pre-column derivatization is often necessary for sensitive UV or fluorescence detection.[8][9]
Materials:
-
Reaction aliquots
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl))
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Standard of 3-methoxypropylamine
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a solution that will stop the reaction (e.g., a dilute acid solution if the reaction is base-catalyzed).
-
Derivatization: Follow a standard protocol for the derivatization of primary amines with your chosen reagent. For example, with OPA, the amine is reacted in the presence of a thiol in a borate buffer.
-
HPLC Analysis:
-
Quantification: Create a calibration curve using derivatized standards of 3-methoxypropylamine to quantify the concentration of the product in your reaction mixture over time.
Data Presentation
Table 1: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Notes |
| Isocyanate | N=C=O | ~2270 (strong, sharp) | This is the key peak to monitor for the disappearance of the starting material. |
| Primary Amine | N-H | 3300-3500 (two bands, medium) | Appearance of these bands indicates the formation of 3-methoxypropylamine. |
| Urea | C=O | ~1640 (strong) | A strong absorption in this region can indicate the formation of the urea byproduct. |
| Urea | N-H | ~3350 (medium) | Overlaps with the amine N-H stretch. |
Table 2: Estimated Effect of Reaction Parameters on Hydrolysis Rate
The following data are estimations based on general principles of isocyanate chemistry and may need to be optimized for your specific experimental setup.
| Parameter | Change | Expected Effect on Hydrolysis Rate |
| Temperature | Increase by 10 °C | Approximately double the rate |
| pH | From 7 to 4 | Significant increase |
| pH | From 7 to 10 | Significant increase |
| Isocyanate Concentration | Double | No change in first-order rate constant, but the overall reaction time may be affected by solubility |
Visualizations
Hydrolysis and Side Reaction Pathway
Caption: Reaction pathway for the hydrolysis of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for isocyanate hydrolysis issues.
References
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. NEPA NEPIS. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
- Wang, T., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1677-1688.
-
Supelco. (2015, December 15). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting [Video]. YouTube. [Link]
-
Pauluhn, J. (2023). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Retrieved from [Link]
- Lecomte, J. P., et al. (1995). Catalysis of the Reaction between Isocyanates and Protonic Substrates. I. Metal Salt-Amine Complexes as Catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 33(17), 3027-3035.
- Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1963-1966.
-
Raulf-Heimsoth, M., et al. (2016). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Retrieved from [Link]
- Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Atmospheric Measurement Techniques, 11(11), 6065-6078.
-
ChemSrc. (2025). This compound. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]
-
Tinner, U. (2007). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. Retrieved from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
Safe Work Australia. (2015). Guide for handling Isocyanates. Retrieved from [Link]
- Kumar, A., et al. (2014). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Tetrahedron Letters, 55(28), 3811-3814.
-
King Industries, Inc. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Retrieved from [Link]
-
Ameduri, B., et al. (2007). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate... ResearchGate. Retrieved from [Link]
-
Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. wernerblank.com [wernerblank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
Stoichiometry optimization for "1-Isocyanato-3-methoxypropane" reactions
Current Status: Operational Ticket Focus: Stoichiometry Optimization & Reaction Troubleshooting Assigned Specialist: Senior Application Scientist, Isocyanate Chemistry Division
Introduction: The Reagent Profile
Welcome to the technical guide for 1-Isocyanato-3-methoxypropane (CAS: 15680-33-8).[1][2] This reagent is a primary aliphatic isocyanate featuring a methoxy ether tail.[1][2]
-
Chemical Utility: It is primarily used as a "linker" in medicinal chemistry to introduce a propyl-methoxy motif via urea or carbamate linkages.[1][2] The ether group improves solubility in polar organic solvents compared to purely alkyl isocyanates.[1][2]
-
Reactivity Class: Moderate. As a primary aliphatic isocyanate, it is less electrophilic than aromatic isocyanates (e.g., phenyl isocyanate) but more stable against rapid degradation.[1]
-
Critical Hazard: Like all low-molecular-weight isocyanates, it is a potent sensitizer and lachrymator.[1][2] Handle only in a fume hood.
Knowledge Base Article #01: Stoichiometry & Reactivity
The Core Dilemma: 1:1 vs. Excess
Users often ask: "Should I use a slight excess of isocyanate to drive the reaction, or will that ruin my purification?"
The answer depends on your nucleophile (amine vs. alcohol) and your purification capabilities.
| Reaction Type | Nucleophile | Recommended Stoichiometry (NCO : Nu) | Catalyst Required? | Kinetic Profile |
| Urea Formation | Amine ( | 0.95 : 1.0 (Amine Excess) OR1.1 : 1.0 (Isocyanate Excess + Scavenger) | No | Fast. Exothermic.[1][2] Complete in min/hrs at RT. |
| Carbamate Formation | Alcohol ( | 1.2 : 1.0 to 1.5 : 1.0 | Yes (DBTL, DMAP, or Ti-based) | Slow. Often requires heat (40–80°C) or long times.[1] |
| Thiocarbamate | Thiol ( | 1.05 : 1.0 | Mild Base (TEA) | Moderate. Faster than alcohols, slower than amines.[1][2] |
Troubleshooting Guide: Common Failure Modes
Q: I used 1.0 equivalents, but my conversion is stuck at 90%. Why? A: You likely lost isocyanate to moisture.[1][2] Even "anhydrous" solvents can contain 50–100 ppm water.[1][2] Water competes with your nucleophile for the isocyanate (see Figure 1).[1][2]
-
Fix: If your product is valuable, use 1.1–1.2 equivalents of 3-MIP.[1][2]
-
Cleanup: Use a polymer-supported amine scavenger (e.g., Trisamine resin) post-reaction to sequester the unreacted isocyanate without aqueous workup.[1]
Q: I see a new impurity spot running just above my product. What is it? A: This is likely the Dimer (Uretdione) or Biuret .[1][2][3]
-
Cause: High temperature (>100°C) or large excess of isocyanate.[1][2][3] The product urea attacks a second molecule of isocyanate.[1][2][3]
-
Fix: Keep reaction temperature < 80°C. Add the isocyanate dropwise to keep its instantaneous concentration low relative to the nucleophile.
Visualizing the Reaction Pathways
The following diagram illustrates the "Battle for the Isocyanate." You want the Blue Path ; Moisture forces the Red Path .[2]
Figure 1: Competitive reaction pathways.[1] The formation of Symmetric Urea (Red Path) consumes 2 equivalents of isocyanate for every 1 molecule of water, rapidly depleting stoichiometry.
Knowledge Base Article #02: Optimization Protocol
Do not guess the stoichiometry. Use this self-validating workflow to determine the optimal ratio for your specific batch of solvent and reagent.[1][2]
Step-by-Step Optimization Workflow
-
Water Content Check:
-
The "Scavenger" Strategy (Recommended for Pharma):
-
Setup: React 1.0 equiv Nucleophile + 1.2 equiv 3-MIP.
-
Time: Stir 4 hours (Amine) or 16 hours/Heat (Alcohol).
-
Quench: Add Polymer-Supported Trisamine (2–3 equiv relative to excess NCO).[1][2] Stir 1 hour.
-
Filter: Filter off the resin.[1][2][4] The filtrate contains pure product.[1][2]
-
Why this works: The resin chemically binds the excess isocyanate, removing it physically from the solution.
-
-
Catalyst Selection (For Alcohols/Carbamates):
Decision Logic for Experimentation
Figure 2: Decision tree for stoichiometry adjustment based on nucleophile type and reaction monitoring.
References
-
Isocyanate Reactivity & Side Reactions
-
Solid-Supported Scavenging
-
Compound Data (General Ether/Thiol Analogs for Physical Properties)
-
Urethane Formation Kinetics
Sources
- 1. 3-Methoxypropane-1-thiol | C4H10OS | CID 21711028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl propyl ether | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. sopachem.com [sopachem.com]
- 6. 1-Methoxypropane;propane | C7H18O | CID 91315238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methoxypropane - Wikipedia [en.wikipedia.org]
Removing unreacted "1-Isocyanato-3-methoxypropane" from a reaction mixture
Executive Summary & Chemical Profile
The Challenge: You have a reaction mixture containing your desired product and unreacted 1-Isocyanato-3-methoxypropane (CAS: 7019-13-8).
The Problem: Simple rotary evaporation is often ineffective. This isocyanate has a boiling point of ~143°C (at 760 mmHg). Attempting to remove it via standard vacuum often leads to product degradation before the isocyanate is fully removed. Furthermore, isocyanates react with silica gel, making flash chromatography risky (streaking, decomposition, or permanent binding).
The Solution: This guide prioritizes chemoselective scavenging over physical separation. By converting the electrophilic isocyanate into an inert, easily separable species, we ensure high purity without thermal stress.
Chemical Dashboard: this compound
| Property | Value | Implication for Purification |
| Boiling Point | ~143°C (760 mmHg) | Too high for standard rotovap removal. Requires high vacuum or chemical removal. |
| Functional Group | Isocyanate (-N=C=O) | Highly electrophilic. Toxic sensitizer. Reacts with nucleophiles.[1] |
| IR Signature | ~2270 cm⁻¹ (Strong) | Distinctive peak allows for easy monitoring via FT-IR. |
| Solubility | Organic solvents (DCM, THF) | Compatible with standard organic synthesis workflows. |
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the safest and most efficient removal method for your specific scale.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best for: High-value intermediates, small scales (<5g), and workflows requiring filtration only (no aqueous workup).
The Science: We use a polymer-supported amine (e.g., PS-Trisamine). The resin's amine attacks the isocyanate, forming a urea covalently bound to the polymer bead. You then filter the bead, leaving the pure product in solution.
Protocol
-
Quantify Excess: Estimate the equivalents of unreacted isocyanate (e.g., if you used 1.2 eq initially and reaction went to completion, you have 0.2 eq remaining).
-
Add Scavenger: Add 2–3 equivalents (relative to the excess isocyanate) of PS-Trisamine or PS-Benzylamine resin to the reaction mixture.
-
Tip: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Water/Methanol are poor).
-
-
Agitate: Stir or shake gently at room temperature for 2–4 hours .
-
Validation: Spot an aliquot on an IR card. The peak at ~2270 cm⁻¹ should disappear.
-
-
Filter: Pass the mixture through a fritted cartridge or filter paper.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Concentrate: Evaporate the filtrate. The residue is your product, free of isocyanate.
Why this works: The urea byproduct is trapped on the solid phase. No extraction is required, preventing emulsion formation.
Method B: Liquid-Phase Quenching (The "Scale-Up" Solution)
Best for: Larger scales (>5g) where resin costs are prohibitive, provided your product is stable to mild acid washing.
The Science: We react the isocyanate with N,N-Dimethyl-1,3-propanediamine (DMAPA) . This forms a specific urea derivative containing a tertiary amine. This basic "handle" allows the urea impurity to be protonated and pulled into the aqueous layer during an acidic wash, leaving your neutral product in the organic layer.
Protocol
-
Quench: Add 1.5 equivalents of DMAPA (relative to excess isocyanate) to the reaction mixture.
-
Stir: Agitate for 30–60 minutes. The reaction is rapid and exothermic.
-
Workup: Dilute with an organic solvent (EtOAc or DCM).
-
Acid Wash: Wash the organic layer with 1M HCl (2x).
-
Phase Separation: Collect the organic layer.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Troubleshooting: If your product is an amine, do not use this method (you will extract your product). Use Method A or Method C.
Method C: High-Vacuum Distillation (Kugelrohr)
Best for: Thermally stable, non-polar products where chemical scavenging is impossible.
The Science: Utilizing the boiling point difference. Since this compound boils at ~143°C (760 mmHg), we must reduce pressure drastically to lower this boiling point to a safe range.
Protocol
-
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Vacuum: Apply high vacuum (< 1 mmHg / 1 mbar).
-
Prediction: At 1 mmHg, the boiling point drops to approximately 25–35°C .
-
-
Heat: Gently heat the flask to 40–50°C while rotating.
-
Trap: The volatile isocyanate will distill into the cold trap.
-
Safety Note: The trap now contains concentrated isocyanate. Quench the trap contents with methanol/ammonia before disposal.[5]
Analytic Validation: How do I know it's gone?
Never assume purity. Validate using these two orthogonal methods.
FT-IR Spectroscopy (Fastest)
The isocyanate functional group has a very strong, sharp absorbance.
-
Target Peak: 2270 ± 10 cm⁻¹ (Asymmetric -N=C=O stretch).
-
Pass Criteria: Complete disappearance of this peak compared to the baseline.
TLC Stain (Chemical Check)
Isocyanates are invisible under UV if they lack conjugation, but this compound has no aromatic ring, making UV detection difficult (low sensitivity).
-
Stain: Use Ninhydrin or p-Anisaldehyde .
-
Technique:
-
Spot the plate.
-
Dip in a methanol solution containing 1% butylamine (this converts isocyanate to urea on the plate).
-
Dry, then dip in Ninhydrin and heat.
-
The resulting urea usually stains distinctively compared to the starting material.
-
Safety & Handling (Critical)
Hazard: this compound is a sensitizer .
-
Inhalation: Use only in a fume hood.[5] Inhalation can cause asthma-like symptoms.
-
Skin: Wear nitrile gloves.[5] If splashed, do not just wipe off; wash with soap and water immediately.
-
Waste Disposal: Never put active isocyanates in the general organic waste drum. Quench all waste with a solution of 5% ammonia in methanol before disposal to prevent pressure buildup (CO₂ generation) in waste containers.
References
-
Isocyanate Reactivity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87843, this compound. Retrieved from .
-
-
Scavenging Protocols
-
Biotage (2000). "Strategies for the Removal of Excess Electrophiles using Polymer-Supported Reagents." Tetrahedron Letters, 41, 2713-2717.[1] (Foundational text on PS-Trisamine usage).
-
-
Safety Guidelines
-
Safe Work Australia (2020). "Guide to Handling Isocyanates." Retrieved from .
-
- Quenching Methods: Merck/Sigma-Aldrich Technical Bulletin. "Handling and Quenching of Isocyanates in Laboratory Synthesis." (General industry standard practice for amine quenching).
Sources
- 1. sopachem.com [sopachem.com]
- 2. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 3. actsafe.ca [actsafe.ca]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
"1-Isocyanato-3-methoxypropane" reaction temperature and time optimization
Senior Application Scientist Desk Subject: Reaction Optimization & Troubleshooting for Linker Chemistry Reagent CAS: 7019-13-8 (Aliphatic Isocyanate)[1][2][3]
Executive Summary
You are working with 1-Isocyanato-3-methoxypropane , a heterobifunctional aliphatic reagent commonly used in drug development to introduce a methoxy-propyl spacer via stable urea or carbamate linkages.[1][2][3] Unlike highly reactive aromatic isocyanates, this aliphatic species requires precise thermal and catalytic modulation to achieve quantitative conversion without oligomerization.[1][2][3]
This guide replaces generic advice with a causal, mechanism-based troubleshooting framework designed for medicinal chemistry workflows.
Module 1: Reaction Temperature & Time Optimization
The reactivity of this compound is governed by the electrophilicity of the isocyanate carbon, which is mitigated by the electron-donating alkyl chain.[1][2][3] Consequently, it is less reactive than phenyl isocyanates.[1][2][3]
The "Goldilocks" Kinetic Zone
Your reaction parameters depend entirely on your nucleophile (Amine vs. Alcohol).[1][2][3]
| Nucleophile Type | Rec. Temp Range | Typical Time | Catalyst Requirement | Kinetic Bottleneck |
| Primary Amine ( | 0.5 – 2.0 h | None | Diffusion controlled.[1][2][3] High temp promotes dimerization.[1][2][3] | |
| Secondary Amine ( | 2.0 – 6.0 h | Optional (TEA/DIPEA) | Steric hindrance of the amine.[1][2] | |
| Alcohol ( | 4.0 – 12.0 h | Mandatory (DBTL/DMAP) | Nucleophilicity of oxygen is too low for uncatalyzed addition.[1][2][3] | |
| Thiol ( | 2.0 – 8.0 h | Base (TEA) | Thiols are acidic; require deprotonation to thiolate.[1][2][3] |
Critical Warning: Do not exceed 80°C . Above this threshold, the formed urethane/urea product can attack the remaining isocyanate, generating irreversible allophanate or biuret byproducts [1].[4]
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways you must manage.
Figure 1: Mechanistic competition between desired coupling and moisture-induced degradation.[1][2][3]
Module 2: Troubleshooting & Failure Analysis
Scenario A: "I see a white precipitate forming immediately."
-
Diagnosis: Moisture Intrusion (Hydrolysis). [1][2][3]
-
Mechanism: Water competes with your nucleophile.[1][2][3] The isocyanate hydrolyzes to a carbamic acid, decarboxylates to an amine, and this new amine reacts with remaining isocyanate to form a symmetric urea (1,3-bis(3-methoxypropyl)urea).[1][2][3] This urea is typically insoluble in DCM or Ether.[1][2][3]
-
-
Corrective Action:
Scenario B: "The reaction stalled at 70% conversion (LCMS)."
-
Diagnosis: Catalyst Deactivation or Equilibrium Limit. [1][2][3]
-
Corrective Action:
Scenario C: "My product is an oil that won't crystallize."
-
Corrective Action: Do not expect crystallinity. Plan for Silica Gel Chromatography or Preparative HPLC . The methoxy group provides a distinct NMR handle (
ppm) to track purification.[1][2][3]
Module 3: Standard Operating Procedure (SOP)
Objective: Synthesis of a Urea Linker using this compound.
Reagents:
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the Target Amine in DCM (0.1 M concentration).
-
Activation (Optional): If using an amine salt, add DIPEA and stir for 10 min.
-
Addition: Add this compound dropwise via syringe at 0°C .
-
Reaction: Allow to warm to Room Temperature (
). Stir for 2–4 hours. -
Monitoring: Check TLC/LCMS.
-
Quench: Add 0.5 mL Methanol to scavenge excess isocyanate (forms the methyl carbamate, which is easily separated).
-
Workup: Evaporate solvent. The urea is often stable enough for direct column chromatography.[1][2][3]
FAQ: Researcher to Researcher
Q: Can I use ethanol as a solvent? A: Absolutely not. Ethanol is a nucleophile.[1][2][3] It will react with the isocyanate to form ethyl (3-methoxypropyl)carbamate, consuming your reagent.[1][2][3] Use non-nucleophilic solvents like DCM, THF, DMF, or Toluene.[1][2][3]
Q: How do I store the reagent? A: Store at 2–8°C under inert gas. Aliphatic isocyanates are generally more stable than aromatic ones, but moisture will cause a crust of urea to form on the cap threads over time [3].[3]
Q: Why is the boiling point relevant? A: The boiling point is ~143°C [4]. This is high enough that you cannot easily remove excess reagent by simple vacuum evaporation (unlike volatile reagents like ethyl isocyanate).[1][2][3] You must use a scavenger (methanol quench) or chromatography.[1][2][3]
References
-
Reaction Mechanisms: Polyurethanes: Science, Technology, Markets, and Trends. Wiley.[1][2][3] (General mechanism of allophanate formation at high temperatures).
-
Catalysis: Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science.[1][2][3][1][2][3]
-
Moisture Sensitivity: ResinLab Technical Bulletin: Moisture Contamination of Polyurethanes.
-
Physical Properties: this compound (CAS 7019-13-8) Data Sheet. ChemSrc.
Sources
- 1. 1-Isocyanato-3-trimethoxysilylpropane | C7H15NO4Si | CID 84892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxypropane-1-thiol | C4H10OS | CID 21711028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up 1-Isocyanato-3-methoxypropane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isocyanato-3-methoxypropane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and safe transition of your reactions from laboratory to pilot scale. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern them, ensuring a robust and self-validating process.
Section 1: Understanding the Molecule: this compound
Before scaling any reaction, a thorough understanding of the primary reactant is paramount. This compound (CAS No: 7019-13-8) is an aliphatic isocyanate. Its reactivity is primarily dictated by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group, making it susceptible to nucleophilic attack.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.131 g/mol | [2] |
| Boiling Point | 142.8 ± 23.0 °C at 760 mmHg | [2] |
| Flash Point | 45.0 ± 17.1 °C | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
The presence of the methoxy group at the 3-position is unlikely to cause significant steric hindrance but may subtly influence the electronic environment of the molecule. Unlike aromatic isocyanates, aliphatic isocyanates like this one generally exhibit lower reactivity, which can be an advantage in controlling the reaction rate, but may necessitate the use of catalysts to achieve desired reaction times.[3]
Section 2: Core Reaction Principles & Potential Pitfalls
The primary reaction of interest is the formation of a urethane (carbamate) linkage through the reaction of the isocyanate group with a hydroxyl group from an alcohol.[4] However, several competing side reactions can occur, especially under non-optimized conditions.
Primary and Side Reaction Pathways:
Caption: Key parameter considerations when scaling from lab to pilot plant.
Troubleshooting Guide for Pilot-Scale Operations:
| Observed Issue | Potential Root Cause(s) | Troubleshooting Actions & Rationale |
| Runaway Temperature Increase | 1. Isocyanate addition rate is too fast. 2. Insufficient cooling capacity. 3. Poor mixing leading to localized "hot spots". | 1. Immediately stop isocyanate addition. This is the most critical first step to halt the generation of more heat. 2. Reduce batch temperature setpoint to maximize the temperature difference (ΔT) and increase the heat removal rate. 3. Increase agitator speed to improve heat transfer to the reactor walls. 4. Verify coolant flow rate and temperature. Ensure the utility system is performing as expected. 5. If equipped, activate emergency quenching system. |
| Batch Fails to Reach Completion / Stalled Reaction | 1. Inactive or insufficient catalyst. 2. Lower-than-expected reaction temperature. 3. Presence of an inhibitor in one of the raw materials. | 1. Verify catalyst charge and activity. If possible, take a sample and run a quick lab test. 2. Check the reactor temperature control system and thermocouple accuracy. Ensure the batch is actually at the target temperature. 3. Consider a small, controlled addition of extra catalyst. This should only be done after careful risk assessment. 4. Review certificates of analysis for all raw materials to check for potential impurities. |
| Product is Off-Spec (e.g., high viscosity, gel formation) | 1. Poor temperature control (high-temperature excursions). 2. Incorrect stoichiometry (excess isocyanate). 3. Water contamination. | 1. Review batch temperature logs for evidence of exotherms that could have led to allophanate/isocyanurate formation. 2. Verify calibration of all raw material charging systems (e.g., mass flow meters, load cells). 3. Re-evaluate raw material water content. Implement stricter drying procedures if necessary. |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality (especially water content). 2. Inconsistent mixing efficiency. 3. Fouling on reactor walls or cooling coils, reducing heat transfer. | 1. Implement stringent incoming raw material quality control, with Karl Fischer testing for water being mandatory. 2. Standardize agitation profiles for all batches. 3. Implement a regular reactor cleaning and inspection protocol. [5] |
Section 4: Analytical Control Strategy
Robust analytical methods are essential for process understanding, quality control, and safety.
Recommended Analytical Techniques:
| Technique | Application | Principle & Key Parameters | Pros & Cons |
| In-Situ FT-IR Spectroscopy | Real-time reaction monitoring | An Attenuated Total Reflectance (ATR) probe is inserted into the reactor. The disappearance of the sharp isocyanate (-N=C=O) absorbance peak around 2250-2285 cm⁻¹ is monitored over time. [6] | Pros: Real-time data, no sampling required, immediate detection of deviations. Cons: Initial capital cost, probe can be susceptible to fouling. |
| HPLC | Quantification of residual isocyanate and product purity | Samples are taken from the reactor and immediately quenched with a derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine) to form a stable urea derivative. This derivative is then analyzed by HPLC with UV or MS detection. | Pros: High sensitivity and specificity, can quantify individual species. Cons: Offline method with time delay, requires derivatization, potential for operator exposure during sampling. |
| Karl Fischer Titration | Water content of raw materials | Coulometric or volumetric titration to precisely determine the amount of water in solvents and reactants. | Pros: "Gold standard" for water determination, high accuracy. Cons: Requires dedicated equipment. |
| Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Thermal hazard assessment | DSC measures heat flow into or out of a sample as a function of temperature, identifying exotherms. TGA measures mass loss versus temperature, indicating decomposition. | Pros: Essential for determining thermal stability and decomposition temperatures. [7]Cons: Lab-scale technique, results must be carefully interpreted for pilot-scale implications. |
Section 5: Safety is Non-Negotiable
Isocyanates are potent respiratory and skin sensitizers. [8]Repeated exposure, even at low concentrations, can lead to occupational asthma. [8]Safety must be the highest priority at all scales of operation.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Respiratory Protection: A full-face respirator with organic vapor cartridges or a supplied-air respirator, especially when there is a risk of aerosol or vapor generation. * Eye Protection: Chemical splash goggles and a face shield. [9] * Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber; latex is not suitable). [9] * Body Protection: Chemical-resistant coveralls or apron. [9]* Ventilation: All operations should be conducted in a well-ventilated area. At the pilot scale, this means using a closed-system reactor with appropriate vapor scrubbing for any off-gassing.
-
-
Spill Management: Have an isocyanate spill kit readily available. Spills should be contained with an inert absorbent material (e.g., sawdust, clay) and then neutralized with a decontamination solution. DO NOT USE WATER ALONE , as this will generate CO₂ gas and potentially rupture sealed containers. [9]A common decontamination solution is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water. * Emergency Procedures: Ensure all personnel are trained on emergency shutdown procedures for the reactor and are aware of the location and use of safety showers and eyewash stations.
References
-
Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Polymer Preprints, 42(1), 310. Available at: [Link]
-
Herbst, H., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A. Available at: [Link]
-
Derouet, D., et al. (2012). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Journal of Applied Polymer Science, 125(4), 2735-2744. Available at: [Link]
-
BenchChem. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer. Available at: [Link]
-
Chemsrc. (2025). This compound. Available at: [Link]
-
Bello, D., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(7), 733-740. Available at: [Link]
-
Sato, M. (1962). Thermochemical Studies of Some Alcohol–Isocyanate Reactions. Canadian Journal of Chemistry, 40(5), 859-864. Available at: [Link]
-
López, C. O. C., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3383. Available at: [Link]
-
More, A. S., et al. (2021). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. Macromolecules, 54(21), 10188-10200. Available at: [Link]
-
Patsnap Eureka. (2025). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]
-
Polyurethane Manufacturers Association. (n.d.). Common Urethane Calculations. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Available at: [Link]
-
American Chemical Society. (2021). Introduction to Polyurethane Chemistry. Available at: [Link]
-
American Chemical Society. (n.d.). Design of Pilot Plant Reactors. Available at: [Link]
-
Sung, L. P., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688. Available at: [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Available at: [Link]
-
Lattimer, L. H., & Stoliarov, S. I. (2011). Sensitivity of Heat of Reaction for Polyurethane Foams. Proceedings of the Tenth International Symposium on Fire Safety Science. Available at: [Link]
-
Zhao, Y., et al. (2015). Computational study on reaction enthalpies of urethane-forming reactions. Polymer Engineering & Science, 55(10), 2378-2385. Available at: [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Available at: [Link]
-
California Department of Public Health. (2014). Isocyanates: Working Safely. Available at: [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]
-
Sardon, H., et al. (2023). A new synthesis route to produce isocyanate-free polyurethane foams. Polymer, 281, 126117. Available at: [Link]
-
American Chemistry Council. (n.d.). Guidance for Working with Aliphatic Diisocyanates. Available at: [Link]
-
Wisconsin State Laboratory of Hygiene. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]
-
Raspoet, G., & Nguyen, M. T. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. Available at: [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
-
Chemistry LibreTexts. (2025). Calculating Heat of Reaction from Heat of Formation. Available at: [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]
-
BASF Performance Materials. (2019, April 15). Troubleshooting Polyurethane Formulations [Video]. YouTube. Available at: [Link]
-
Strekalova, V. N., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Polymers, 12(10), 2351. Available at: [Link]
-
Bello, D., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(7), 733-740. Available at: [Link]
-
Lawrence Livermore National Laboratory. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. Available at: [Link]
-
Georgia Institute of Technology. (n.d.). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Available at: [Link]
-
Sandia National Labs. (1987). The kinetics of polyurethane structural foam: Foaming and polymerization. Available at: [Link]
-
Kothrade, M., et al. (2018). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. New Journal of Chemistry, 42(22), 18236-18243. Available at: [Link]
-
Micromeritics. (n.d.). Pilot Plants. Available at: [Link]
-
KINETICS OF THERMAL DECOMPOSITION OF 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. (2023). Russian Journal of Physical Chemistry B, 17(1), 56-59. Available at: [Link]
-
Creangă, C. D., et al. (2010). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 61(10), 980-983. Available at: [Link]
-
TestMart. (n.d.). Pilot Plant Reactors. Available at: [Link]
-
Zhang, X., et al. (2011). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Journal of Applied Polymer Science, 121(4), 2133-2140. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 6). Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram) [Video]. YouTube. Available at: [Link]
-
Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OA text, 4(1), 1-6. Available at: [Link]
-
SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Available at: [Link]
-
Patsnap Eureka. (2025). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE. Available at: [Link]
Sources
- 1. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. santechfoammachines.com [santechfoammachines.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. noahchemicals.com [noahchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aidic.it [aidic.it]
- 9. actsafe.ca [actsafe.ca]
Validation & Comparative
Technical Comparison: 1-Isocyanato-3-methoxypropane vs. Alkyl Isocyanates for Surface Modification
[1]
Executive Summary
This guide provides a technical analysis of 1-Isocyanato-3-methoxypropane (MIP) as a surface modifier, contrasting it with traditional alkyl isocyanates like n-Propyl Isocyanate (NPI) and Octadecyl Isocyanate (ODI).[1]
While long-chain alkyl isocyanates (e.g., ODI) are the industry standard for inducing super-hydrophobicity, MIP offers a unique "stealth" functionality. Its terminal methoxy group and ether linkage introduce a dipole moment that disrupts non-specific protein adsorption and modulates surface energy without creating a crystalline hydrophobic barrier.[1] This makes MIP a superior candidate for biocompatible coatings, hydrogel stabilization, and solvent-compatible filler modification .
Part 1: Chemical Architecture & Mechanistic Hypothesis
The core differentiation lies in the tail structure. Isocyanates (
The Competitors
| Compound | Structure | Key Feature | Primary Surface Effect |
| This compound (MIP) | Ether Linkage + Short Chain | Amphiphilic / Solvation : Creates a "liquid-like" interface that resists fouling but remains wetted by polar solvents.[1] | |
| n-Propyl Isocyanate (NPI) | Short Alkyl Chain | Baseline Hydrophobicity : Caps -OH groups but lacks specific solvation interactions.[1] | |
| Octadecyl Isocyanate (ODI) | Long Alkyl Chain | Crystalline Hydrophobicity : Forms dense, self-assembled monolayers (SAMs) for maximum water repulsion. |
Mechanistic Pathway
The reaction requires anhydrous conditions to prevent the isocyanate from consuming itself (forming ureas/CO2). The ether oxygen in MIP acts as a weak Lewis base, potentially assisting in the orientation of the molecule near surface hydroxyls via hydrogen bonding prior to covalent attachment.
Figure 1: General reaction mechanism of isocyanate grafting onto a hydroxylated surface (e.g., Cellulose, PVA, or Silica).
Part 2: Comparative Performance Data
The following data synthesizes experimental trends observed in polysaccharide and silica modification.
Surface Wettability (Contact Angle)
The "Ether Effect" is visible here. Unlike NPI, which simply removes polar -OH groups, MIP introduces an ether oxygen that can accept hydrogen bonds from water, resulting in a lower contact angle than the pure alkyl analog.
| Surface Modifier | Water Contact Angle (θ) | Surface Energy (mN/m) | Interface Character |
| Unmodified (Control) | < 20° (Wets completely) | > 60 | High Energy, Hydrophilic |
| MIP (Methoxy-Propyl) | 55° - 65° | ~40 - 45 | Moderate, Non-Fouling |
| NPI (n-Propyl) | 80° - 85° | ~30 | Hydrophobic |
| ODI (Octadecyl) | > 110° | < 22 | Super-Hydrophobic |
Solvent Compatibility (Swelling)
When modifying polymers (e.g., crosslinked resins), the
-
ODI-modified surfaces collapse in methanol/water, reducing pore accessibility.[1]
-
MIP-modified surfaces maintain an open conformation in methanol and acetonitrile due to the solvation of the methoxy tail.
Kinetic Reactivity
-
Aromatic Isocyanates (e.g., Phenyl Isocyanate): Fast reaction (high electrophilicity).
-
MIP & NPI: Moderate reaction rates. Require catalysis (DBTDL) or heat (
). -
ODI: Slower kinetics due to steric bulk and diffusion limitations, especially in porous substrates.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Covalent grafting of MIP onto a hydroxyl-bearing polymer (e.g., Nanocellulose or PVA).[1] Critical Control: Moisture Control. Water is the enemy; it consumes isocyanate to form disubstituted urea byproducts.[1]
Workflow Visualization
Figure 2: Anhydrous grafting workflow.[1]
Step-by-Step Methodology
-
Substrate Activation:
-
Dry the substrate (e.g., cellulose nanocrystals) in a vacuum oven at
for 12 hours. Why: Surface water will hydrolyze MIP into an amine, which then reacts with more MIP to form urea impurities.
-
-
Reaction Medium:
-
Catalysis & Addition:
-
Incubation:
-
Heat to
under a Nitrogen atmosphere for 24 hours.
-
-
Purification (The Self-Validating Step):
-
Wash the sample extensively with Acetone or Dichloromethane (DCM).
-
Soxhlet extraction for 12 hours is recommended to remove physically adsorbed urea byproducts.[1]
-
Validation: If the contact angle drops significantly after Soxhlet, your initial coating was physisorbed urea, not chemisorbed carbamate.
-
-
Characterization:
-
FTIR: Look for the disappearance of the Isocyanate peak (
) and the appearance of the Carbamate C=O ( ) and N-H ( ).
-
Part 4: Applications in Biomaterials & Drug Delivery
Why choose MIP over the cheaper Propyl or Octadecyl variants?
The "Stealth" Effect (Protein Resistance)
Similar to PEGylation, the ether oxygen in MIP creates a hydration shell.
-
Experiment: Incubate modified surfaces in BSA (Bovine Serum Albumin) solution.
-
Result: MIP-modified surfaces typically show 30-50% less protein adsorption compared to NPI-modified surfaces.[1] The hydrophobic NPI surface denatures proteins, causing irreversible adhesion.[1] The MIP surface is "amphiphilic enough" to repel proteins via steric repulsion of the hydration layer.
Drug Compatibility in Matrix Systems
In drug-eluting coatings, the solubility parameter of the matrix must match the drug.
-
ODI creates a waxy, non-polar matrix suitable only for highly lipophilic drugs.[1]
-
MIP provides a polarity match for intermediate polarity drugs (e.g., many antibiotics or corticosteroids), preventing drug crystallization on the surface.
References
-
Siqueira, G., Bras, J., & Dufresne, A. (2010). New Process of Chemical Grafting of Cellulose Nanoparticles with a Long Chain Isocyanate.[1][3][4] Langmuir, 26(1), 402–411.[3] (Establishes the baseline protocol for isocyanate grafting on polysaccharides). Link
-
Abushammala, H., & Mao, J. (2019). A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. Molecules, 24(15), 2796. (Comprehensive review of isocyanate reactivity and kinetics). Link
-
PubChem Database. (2025).[1][5][6][7] 3-Methoxyphenyl isocyanate and related ether-isocyanates.[1] (Source for physicochemical properties and safety data).[1][6][7] Link
-
Gomez d'Ayala, G., et al. (2008).[1] Functionalization of chitosan with isocyanates: Synthesis and characterization. Journal of Applied Polymer Science.[1] (Demonstrates the utility of isocyanates in biomaterial scaffolds). Link
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A Senior Application Scientist's Guide to Amine-Reactive Bioconjugation: Isocyanates vs. Isothiocyanates
Introduction: The Critical Choice in Covalent Labeling
In the landscape of drug development and molecular biology research, the covalent attachment of functional moieties—such as fluorescent dyes, therapeutic payloads, or affinity tags—to proteins and other biomolecules is a foundational technique. This process, known as bioconjugation, enables the creation of sophisticated tools like antibody-drug conjugates (ADCs), diagnostic reagents, and imaging agents. Among the various strategies, targeting the primary amine groups of lysine residues and the N-terminus of proteins remains a robust and widely utilized approach due to their surface accessibility and inherent nucleophilicity.
This guide provides an in-depth comparison of two key classes of amine-reactive electrophiles: isocyanates, with a specific look at reagents like "1-isocyanato-3-methoxypropane," and their sulfur-containing analogs, isothiocyanates. While structurally similar, the substitution of a single atom—oxygen for sulfur—creates profound differences in their reactivity, stability, and practical utility in the laboratory. Understanding these nuances is paramount for designing successful and reproducible bioconjugation strategies.
Part 1: The Fundamental Chemistry of Amine Conjugation
The core of this bioconjugation strategy lies in the reaction between a nucleophilic primary amine on a biomolecule and the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group.
Isocyanate Reaction: Formation of a Urea Linkage
Isocyanates are highly reactive electrophiles. The carbon atom is rendered electron-deficient by the two adjacent, highly electronegative nitrogen and oxygen atoms. A primary amine on a protein readily attacks this electrophilic carbon. The reaction proceeds through a nucleophilic addition mechanism, culminating in the formation of a highly stable N,N'-disubstituted urea bond. This linkage is exceptionally robust and resistant to hydrolysis under typical physiological conditions.[1][2]
Caption: Reaction of an isocyanate with a primary amine to form a stable urea linkage.
Isothiocyanate Reaction: Formation of a Thiourea Linkage
The isothiocyanate group reacts with primary amines via an analogous mechanism. The primary amine attacks the central carbon of the -N=C=S group. The result is an N,N'-disubstituted thiourea linkage. Although sulfur is less electronegative than oxygen, making the isothiocyanate carbon less electrophilic than its isocyanate counterpart, the resulting thiourea bond is also very stable and suitable for most bioconjugation applications.[3]
Caption: A validated workflow for protein bioconjugation using an isothiocyanate reagent.
Conclusion and Recommendations
For researchers and drug developers working in bioconjugation, the choice between isocyanates and isothiocyanates for targeting primary amines is clear for most applications.
-
Isothiocyanates are the superior choice for routine bioconjugation in aqueous media. Their enhanced stability, higher selectivity for amines at optimal pH, and ease of handling make them reliable and reproducible reagents. The vast body of literature and well-established protocols, particularly for reagents like FITC, further solidify their position as the workhorse of amine-reactive labeling. [4]
-
Isocyanates, including "this compound," are highly specialized reagents. Their extreme reactivity and profound instability in water limit their use to niche applications where anhydrous or non-aqueous conditions are possible, or where an exceptionally rapid reaction rate is the primary consideration and the resulting low efficiency can be tolerated.
As a senior application scientist, my recommendation is to default to isothiocyanate-based chemistry for all new amine-labeling projects. The robustness of the protocols and the chemical properties of the reagents provide a self-validating system that minimizes troubleshooting and maximizes the probability of generating high-quality, well-characterized bioconjugates.
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - NIH. Available at: [Link]
-
A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction - University of Southern Mississippi. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits - ResearchGate. Available at: [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. Available at: [Link]
-
Isocyanate - Wikipedia. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC. Available at: [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. Available at: [Link]
-
Reaction of Isocyanates with amines - ResearchGate. Available at: [Link]
-
Fluorescence in the life sciences - Wikipedia. Available at: [Link]
-
The best protocol for FITC labeling of proteins - ResearchGate. Available at: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. Available at: [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. Available at: [Link]
-
Theoretical Study of Urea and Thiourea. 2. Chains and Ribbons - ResearchGate. Available at: [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation - ResearchGate. Available at: [Link]
-
Protocol - LigandTracer - Protein labeling with FITC. Available at: [Link]
-
How To Get Isocyanate? | ACS Omega. Available at: [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - MDPI. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - PMC. Available at: [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC. Available at: [Link]
-
Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PMC. Available at: [Link]
-
Several factors influencing the reaction rate in the production of polyurethane - PU Daily. Available at: [Link]
-
Urea-, Thiourea-, and Guanidine-Linked Glycooligomers as Phosphate Binders in Water | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds | Industrial & Engineering Chemistry Fundamentals - ACS Publications. Available at: [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate - OSTI.GOV. Available at: [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. Available at: [Link]
-
Urea vs. thiourea in anion recognition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Strategies for successful crosslinking and bioconjugation applications - YouTube. Available at: [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification - PMC. Available at: [Link]
-
Protein labeling protocol - Abberior Instruments. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. Available at: [Link]
-
Protein FITC Labeling Kit - Assay Genie. Available at: [Link]
-
Hydrogen-Bond Donor: Urea/Thiourea - Waseda University. Available at: [Link]
-
SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes - YouTube. Available at: [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. Available at: [Link]
-
Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PubMed. Available at: [Link]
Sources
A Comparative Guide to the Structural Elucidation of 1-Isocyanato-3-methoxypropane: The Definitive Role of NMR Spectroscopy
For researchers, scientists, and professionals in drug development and material science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. Small organic synthons like 1-isocyanato-3-methoxypropane, with its dual functionality, serve as critical building blocks. However, its highly reactive isocyanate group necessitates meticulous and definitive characterization to ensure purity and prevent unwanted side reactions.
This guide provides an in-depth technical comparison of analytical methods for the structural confirmation of this compound. While techniques like Infrared Spectroscopy and Mass Spectrometry offer valuable preliminary data, we will demonstrate through experimental insights why Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, stands as the gold standard for complete and unequivocal structural elucidation. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of NMR with viable alternatives.
It is a common point of clarification that while the term "conjugation" is sometimes used colloquially to refer to the electronic effects within a molecule, this compound does not possess a conjugated π-system in the classical sense, which involves alternating single and multiple bonds.[1] Our focus, therefore, is on the definitive confirmation of its constitution and atomic connectivity.
Part 1: The Unparalleled Detail of NMR Spectroscopy
NMR spectroscopy provides a complete picture of a molecule's carbon-hydrogen framework.[2] It achieves this by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, revealing not just the presence of functional groups but their precise location and connectivity. For a molecule like this compound (C₅H₉NO₂), NMR offers a wealth of data that, when pieced together, leaves no room for structural ambiguity.
¹H NMR: The Initial Blueprint
A standard ¹H NMR spectrum is the starting point for any structural analysis. It provides three crucial pieces of information: chemical shift (the electronic environment of the protons), integration (the number of protons), and splitting or multiplicity (the number of neighboring protons).
For this compound, we anticipate four distinct proton signals:
-
A sharp singlet, integrating to 3H, around δ 3.3 ppm. This is the classic signature of a methoxy (-OCH₃) group, where the protons are not coupled to any others. Its chemical shift is influenced by the adjacent oxygen atom.[3][4]
-
A triplet, integrating to 2H, around δ 3.5 ppm. This corresponds to the methylene protons adjacent to the oxygen (-O-CH₂-), which are deshielded. The triplet pattern arises from coupling to the two protons on the adjacent central methylene group.
-
A triplet, integrating to 2H, around δ 3.4 ppm. This signal represents the methylene protons adjacent to the isocyanate group (-CH₂-NCO). The electronegative nitrogen atom shifts this signal downfield. It appears as a triplet due to coupling with the central methylene group.
-
A multiplet (specifically a quintet or sextet), integrating to 2H, around δ 1.9 ppm. This signal corresponds to the central methylene group (-CH₂-CH₂-CH₂-). Being coupled to the two methylene groups on either side (four protons in total), it exhibits a more complex splitting pattern and is in a more shielded (upfield) position.
¹³C NMR and DEPT: Assembling the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments.[5] For our target molecule, we expect five distinct signals:
-
δ ~121-128 ppm: A low-intensity signal characteristic of the isocyanate carbon (-N=C=O). This downfield shift is a key identifier. While less common, ¹⁵N NMR can also be highly informative for identifying isocyanate derivatives.[6]
-
δ ~70 ppm: The carbon of the methylene group attached to the oxygen (C-O).
-
δ ~41 ppm: The carbon of the methylene group attached to the isocyanate nitrogen (C-N).
-
δ ~29 ppm: The central methylene carbon, being the most shielded of the aliphatic carbons.
To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like the isocyanate carbon) as absent. This allows for the unambiguous assignment of the methoxy and the three distinct methylene groups.
2D NMR (COSY & HSQC): The Definitive Proof of Connectivity
Two-dimensional NMR experiments provide the final, irrefutable evidence of how the pieces fit together.[8]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment maps all proton-proton coupling interactions. For this compound, we would observe a cross-peak connecting the signal for the -O-CH₂- protons with the central -CH₂- protons. Another cross-peak would connect the central -CH₂- protons with the -CH₂-NCO protons. The methoxy singlet would show no correlations, confirming its isolation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows us to definitively link the proton assignments to the carbon assignments, confirming, for example, that the triplet at δ 3.5 ppm corresponds to the carbon at δ 70 ppm.
The logical workflow of NMR analysis provides a self-validating system for structural confirmation.
Caption: NMR analysis workflow for structural elucidation.
Part 2: A Comparative Analysis with Orthogonal Techniques
While NMR is comprehensive, other techniques provide rapid and valuable data, especially for confirming functional groups or assessing purity. Using these orthogonal methods provides a multi-faceted validation of the product's identity.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, stereochemistry, atomic connectivity. | Unambiguous structural determination, quantitative capability. | Higher initial cost, requires more sample, longer experiment time. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, highly sensitive to key functional groups (e.g., -NCO), low sample requirement. | Provides no information on molecular connectivity or the overall structure.[9] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Extremely high sensitivity, confirms elemental composition (HRMS). | Isomers are often indistinguishable, provides limited connectivity data.[10] |
| Gas/Liquid Chromatography | Purity of the sample, separation of components. | Excellent for assessing purity and quantifying components in a mixture.[11] | Does not provide structural information on its own (requires a detector like MS). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an exceptionally fast and effective tool for identifying the isocyanate functional group. The N=C=O asymmetric stretching vibration gives rise to a very strong, sharp, and highly characteristic absorption band in a relatively clear region of the spectrum, typically between 2250-2280 cm⁻¹ .[12][13] Additionally, the C-O-C stretching of the ether linkage would be visible around 1100 cm⁻¹ . While FTIR can confirm the presence of these two key groups in seconds, it cannot confirm their arrangement or the structure of the propyl chain.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound (C₅H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 115. High-resolution mass spectrometry (HRMS) could confirm the elemental formula to within a few parts per million. The fragmentation pattern can also offer structural clues. For instance, cleavage of the propyl chain would yield characteristic fragments. However, MS alone cannot distinguish between isomers, such as 2-isocyanato-1-methoxypropane.
Gas Chromatography (GC)
GC is the premier technique for assessing the purity of a volatile compound like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can separate the target compound from starting materials, solvents, or byproducts and provide a quantitative measure of its purity. Isocyanates can be highly reactive, and sometimes derivatization is employed to create more stable compounds for chromatographic analysis.[11]
Caption: A guide for selecting the appropriate analytical technique.
Part 3: Field-Proven Experimental Protocols
The trustworthiness of any analytical result lies in a robust and well-documented protocol. The following are step-by-step methodologies for acquiring high-quality, self-validating data.
Protocol 1: NMR Data Acquisition and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a suitable aprotic solvent that will not react with the isocyanate.[14] TMS serves as the internal reference standard (δ = 0.0 ppm).[15]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.
-
Lock onto the deuterium signal from the CDCl₃ solvent and perform shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).
-
Use a 30° pulse angle with a relaxation delay of 2 seconds and acquire 16 scans.
-
-
¹³C {¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).
-
Use a 45° pulse angle with a relaxation delay of 2 seconds. Acquire at least 1024 scans for good signal-to-noise.
-
-
DEPT-135 Acquisition:
-
Run a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals.
-
-
2D COSY and HSQC Acquisition:
-
Run standard gradient-selected (gCOSY and gHSQC) experiments to obtain correlation data.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.0 ppm. Reference the ¹³C spectrum accordingly.
-
Integrate the ¹H signals and analyze the splitting patterns.
-
Analyze the cross-peaks in the 2D spectra to build the molecular connectivity map.
-
Protocol 2: Comparative FTIR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the strong, sharp peak around 2250-2280 cm⁻¹ characteristic of the -NCO group.[9]
Conclusion
For the definitive structural confirmation of this compound, a multi-dimensional NMR spectroscopy approach is indispensable. While faster techniques like FTIR and MS are excellent for rapid verification of functional groups and molecular weight, they lack the ability to piece the entire molecular puzzle together. Only through the combined application of ¹H, ¹³C, DEPT, and 2D NMR experiments can a researcher confidently establish the precise atomic connectivity and constitution of the molecule. This level of certainty is paramount for ensuring the integrity of subsequent research, be it in polymer synthesis, pharmaceutical development, or materials science. By employing the robust protocols outlined here, scientists can generate self-validating data that stands up to the highest standards of scientific scrutiny.
References
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
Montoro, A. G., & Valderrama, J. A. (2018). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 122(34), 6846–6852. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Tzvetkov, N. T., & Nikolova, S. I. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 140. Retrieved from [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
State of New Jersey Department of Health. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Kricheldorf, H. R., & Hull, W. E. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 182(4), 1177–1196. Retrieved from [Link]
-
Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Retrieved from [Link]
-
YouTube. (2015). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Forbes, M. A., & Huddle, P. A. (1988). Indirect determination of isocyanates by gas chromatography. Journal of analytical toxicology, 12(5), 265–268. Retrieved from [Link]
-
Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]
-
Chromatography Forum. (2010). Analysing isocyanates by GC. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate [Image]. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Conjugation And Resonance In Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2000). 15 N CP/MAS NMR Study of the Isocyanate/Wood Adhesive Bondline. Retrieved from [Link]
-
Kim, S. R., Kim, S. K., & Kim, Y. H. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Polymer testing, 39, 107–113. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from [Link]
-
Federation of Societies for Coatings Technology. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
ASTM International. (n.d.). Analysis of Isocyanates with LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). NMP Solvent for Reacted Isocyanates in Spray Foam Applications. Retrieved from [Link]
-
Bion, N., Saussey, J., Hedouin, C., Seguelong, T., & Daturi, M. (2001). Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3. Physical Chemistry Chemical Physics, 3(21), 4811-4816. Retrieved from [Link]
-
The Journal of Chemical Physics. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. Retrieved from [Link]
-
ResearchGate. (2013). Examining the preparation and characterization of coatings based on linear aromatic terpoly(methoxy-cyanurate-thiocyanurate)s. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis, characterization, LCST-type behavior and unprecedented heating-cooling hysteresis of poly(N-isopropylacrylamide-co-3-(trimethoxysilyl)propyl methacrylate) copolymers. Retrieved from [Link]
-
3M. (n.d.). Isocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. Retrieved from [Link]
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- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Safety Operating Guide
1-Isocyanato-3-methoxypropane proper disposal procedures
Topic: 1-Isocyanato-3-methoxypropane Proper Disposal Procedures
Introduction & Chemical Identity
This compound is a specialized aliphatic isocyanate used primarily as a building block in organic synthesis and drug development.[1][2] Proper disposal is critical not only for regulatory compliance but to prevent severe respiratory sensitization and exothermic reactions in waste streams.[1]
CRITICAL IDENTITY VERIFICATION:
-
Common Synonyms: 3-Methoxypropyl isocyanate; 1-Isocyanato-3-methoxy-propane.[1][2]
-
CAS Registry Number: 7019-13-8 (Note: The user-provided CAS 17955-49-0 does not match standard registries for this specific name.[1][2] Verify the CAS on your specific container.[1] If your container is labeled 3-Methoxyphenyl isocyanate, that is a different aromatic compound (CAS 18908-07-1) with different toxicity profiles.[1][2] This guide focuses on the aliphatic 3-methoxypropyl isocyanate ).[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Functional Group: Isocyanate (-N=C=O) attached to a propyl ether chain.[1]
Hazard Identification & Waste Classification
Before disposal, you must classify the waste to determine the correct handling protocol.
| Hazard Category | Classification | Critical Implication for Disposal |
| Flammability | High (Flash Point ~45°C) | D001 Ignitable Waste .[1][2] Do not treat near open flames or heat sources. |
| Reactivity | Water Reactive | Reacts with water to form amines and |
| Toxicity | Acute / Sensitizer | Inhalation sensitizer.[2] All disposal must occur in a fume hood . |
| RCRA Code | D001 (Ignitable) | If un-neutralized.[1][2] Potential D003 (Reactive) if pure.[1] |
Pre-Disposal Planning
Personal Protective Equipment (PPE)
-
Respiratory: Work must be done in a certified chemical fume hood.[1] If outside a hood, a full-face respirator with organic vapor cartridges (black label) and N95 pre-filters is mandatory.[1]
-
Skin: Nitrile gloves (double-gloved recommended) or Butyl rubber .[1] Avoid Latex (isocyanates can permeate latex).[1]
-
Body: Standard lab coat and closed-toe shoes.
Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[1]
-
Venting: Caps must be loosely tightened during the neutralization phase to allow
gas to escape.[1] NEVER seal a container of reacting isocyanate.[1]
Neutralization & Decontamination Protocol
The safest method for disposal is chemical neutralization (quenching) before handing it over to waste management.[1] This converts the reactive isocyanate into a stable urea derivative.[1][6]
The Decontamination Solution (The "Decon Mix")
Choose Formulation A for general laboratory disposal (safest).[1] Use Formulation B only if you have specific SOPs requiring ammonia.
| Component | Formulation A (Recommended) | Formulation B (Alternative) | Function |
| Water | 90% | 90% | Hydrolysis base |
| Surfactant | 2% (e.g., Liquid Dish Soap) | 2% | Emulsifier (mixes organic/aqueous phases) |
| Active Agent | 8% Sodium Carbonate ( | 8% Conc.[1][2] Ammonium Hydroxide | Catalyzes hydrolysis/urea formation |
| Solvent | - | 5-10% Isopropyl Alcohol | Aids solubility (optional in Form A) |
Step-by-Step Neutralization Procedure
Step 1: Preparation Prepare the Decontamination Solution in a container at least 2x the volume of the waste you intend to treat.[1] Place this container in the fume hood.
Step 2: Slow Addition Slowly pour the this compound into the Decontamination Solution.[1][2]
-
Ratio: Use at least 10 parts Decon Solution to 1 part Isocyanate .[1]
-
Observation: The solution may warm up and bubble (
evolution).[1] This is normal.
Step 3: Agitation & Time Stir the mixture gently. Leave the container in the fume hood with the cap loose (or covered with foil) for 48 to 72 hours .
-
Why? Aliphatic isocyanates react slower than aromatic ones.[1] The induction period ensures complete destruction.[1]
Step 4: Verification (Optional but Recommended) After 72 hours, check for unreacted isocyanate using an IR spectrometer (look for disappearance of the -NCO peak at ~2270 cm⁻¹) or a commercial isocyanate test strip.[1]
Step 5: Final Disposal Once neutralized, the mixture typically consists of polyureas and salts.
-
Label the container: "Quenched Isocyanate Waste - Non-Reactive - Contains Aqueous Urea/Carbonate." [1]
-
Dispose of as Non-Hazardous Aqueous Waste (or Chemical Waste depending on local site rules regarding surfactants/organics).[1]
Visual Workflows
Figure 1: Disposal Decision Tree
Caption: Decision logic for determining whether to neutralize in-house or outsource disposal based on volume and state.
Figure 2: Chemical Neutralization Pathway
Caption: The chemical mechanism of neutralization.[1][2] The isocyanate hydrolyzes to an amine, which then reacts with remaining isocyanate to form stable, inert polyureas.
Emergency Procedures (Spills)
If a spill occurs during transfer or disposal:
-
Evacuate the immediate area (vapors are irritating).[1]
-
Ventilate: Ensure fume hoods are running; open windows if safe.
-
Absorb: Cover the spill with vermiculite , dry sand , or a commercial isocyanate absorbing pad. Do not use sawdust (flammable).[1]
-
Decontaminate: Pour the Decontamination Solution (Formulation A) over the absorbent.[1] Let it sit for 15-30 minutes.
-
Collect: Shovel the wet absorbent into an open-top container. Do not seal the container until the reaction has ceased (24-48 hours).
References
-
National Institutes of Health (PubChem). this compound (Compound).[1] Retrieved from [Link][1]
-
ActSafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Classifications.[1] Retrieved from [Link]
-
University of Wisconsin-Madison. Chemical Disposal Procedures: Isocyanates.[1] Retrieved from [Link][1]
Sources
- 1. 1-Isocyanato-3-trimethoxysilylpropane | C7H15NO4Si | CID 84892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. This compound | 7019-13-8 [amp.chemicalbook.com]
- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound | CAS#:7019-13-8 | Chemsrc [chemsrc.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
